molecular formula C12H12N2 B1594271 2-(4-Aminobenzyl)pyridine CAS No. 58498-12-7

2-(4-Aminobenzyl)pyridine

Cat. No.: B1594271
CAS No.: 58498-12-7
M. Wt: 184.24 g/mol
InChI Key: UTLDQPSPINRRLM-UHFFFAOYSA-N
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Description

2-(4-Aminobenzyl)pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Aminobenzyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminobenzyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLDQPSPINRRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332670
Record name 2-(4-Aminobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58498-12-7
Record name 2-(4-Aminobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

hypothesized mechanism of action for 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

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literature review on substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

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Navigating the Synthesis and Handling of 2-(4-Aminobenzyl)pyridine: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Laboratory Safety

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, 2-(4-Aminobenzyl)pyridine stands as a valuable building block, its unique structural motif—a pyridine ring linked to an aminobenzyl group—offering a versatile scaffold for the generation of diverse molecular libraries. However, the very reactivity that makes this compound a powerful tool in medicinal chemistry also necessitates a thorough understanding and rigorous application of safety protocols.

This technical guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of standardized safety data sheet (SDS) information, much of which, for a compound of this specific nature, must be judiciously extrapolated from structurally related analogues. As a self-validating system of operational protocols, this document is grounded in the fundamental principles of chemical reactivity and toxicology. Our objective is to empower the researcher with the knowledge to not only handle 2-(4-Aminobenzyl)pyridine safely but to cultivate a proactive safety culture within the laboratory. We will delve into the "why" behind each recommendation, fostering a deeper understanding of the potential hazards and the rationale for their mitigation.

Section 1: Physicochemical and Toxicological Profile

A comprehensive understanding of a compound's intrinsic properties is the bedrock of a robust safety assessment. Due to the limited availability of a specific Safety Data Sheet for 2-(4-Aminobenzyl)pyridine, the following profile has been constructed by synthesizing data from its constituent moieties—the pyridine ring and the aromatic amine—and from publicly available data.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-(4-Aminobenzyl)pyridine is presented in Table 1. This information is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂PubChem
Molecular Weight 184.24 g/mol PubChem
Appearance Solid (predicted)---
Boiling Point Not available---
Melting Point Not available---
Solubility Soluble in water and alcohol.[1]Inferred from aminopyridines

Table 1: Physicochemical Properties of 2-(4-Aminobenzyl)pyridine[2]

Toxicological Assessment: An Extrapolated Profile

The toxicological profile of 2-(4-Aminobenzyl)pyridine is not extensively documented. Therefore, a conservative approach is warranted, assuming hazards associated with both the aminopyridine and aromatic amine classes of compounds.

Acute Toxicity: Aminopyridines are known to be highly toxic to mammals, with the central nervous system being a primary target.[3] Exposure can lead to symptoms such as headache, nausea, dizziness, and in severe cases, convulsions and respiratory failure.[3][4] Aromatic amines are also readily absorbed through the skin and can be toxic by all routes of exposure.[4]

Chronic Toxicity: Long-term exposure to aminopyridines may affect liver and brain function.[3] While there is no specific carcinogenicity data for 2-(4-Aminobenzyl)pyridine, some aromatic amines are known carcinogens. Therefore, it is prudent to handle this compound as a potential carcinogen.

Irritation and Sensitization: Based on data for related compounds, 2-(4-Aminobenzyl)pyridine should be considered a skin and eye irritant.[4]

Section 2: Hazard Identification and Risk Mitigation

A proactive approach to safety involves a thorough risk assessment before any experimental work commences. The following diagram outlines a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards - Toxicity (acute/chronic) - Reactivity - Physical hazards B Evaluate Exposure Potential - Inhalation - Dermal contact - Ingestion A->B informs C Assess Risks - Likelihood of exposure - Severity of harm B->C informs D Implement Control Measures - Engineering controls - Administrative controls - Personal Protective Equipment (PPE) C->D dictates E Review and Refine - Monitor effectiveness - Update protocols as needed D->E requires E->A feedback loop

A logical workflow for conducting a risk assessment before handling 2-(4-Aminobenzyl)pyridine.

Principal Hazards

Based on its chemical structure, the principal hazards associated with 2-(4-Aminobenzyl)pyridine are:

  • High Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.

  • Central Nervous System Effects: Potential for neurological symptoms upon exposure.[3]

  • Skin and Eye Irritation: Can cause significant irritation upon contact.[4]

  • Potential for Sensitization: Repeated exposure may lead to allergic reactions.

  • Unknown Chronic Effects: The long-term health effects are not well-established; handle with caution.

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed to minimize exposure and mitigate the risks associated with handling 2-(4-Aminobenzyl)pyridine.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of 2-(4-Aminobenzyl)pyridine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE is mandatory when handling this compound.[5][7][8]

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against dermal absorption.[8]
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles.[9]
Lab Coat Flame-resistant, fully buttonedPrevents skin contact and contamination of personal clothing.
Respiratory Protection A respirator may be necessary for certain operations.Consult safety data sheets (SDS) for specific recommendations related to the amine being used.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.[5]

  • Weighing:

    • Tare a clean, dry, and sealed container on a balance inside the fume hood.

    • Carefully transfer the required amount of 2-(4-Aminobenzyl)pyridine into the container using a spatula.

    • Minimize the creation of dust.

    • Securely close the container before removing it from the balance.

  • Dissolution/Reaction:

    • Perform all dissolutions and reactions within the fume hood.

    • Add solvents or reagents slowly to the container with the compound.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Section 4: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store 2-(4-Aminobenzyl)pyridine in a tightly sealed, clearly labeled container.[7]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Store in a locked cabinet or a designated area for toxic compounds.

Waste Disposal
  • All waste materials contaminated with 2-(4-Aminobenzyl)pyridine, including empty containers, used PPE, and reaction byproducts, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Section 5: Emergency Response Protocols

Preparedness is key to effectively managing any laboratory incident. The following diagram illustrates the appropriate response to an exposure event.

ExposureResponse cluster_response Exposure Response Workflow cluster_first_aid First Aid Measures Start Exposure Occurs A Remove from Exposure Source Immediately Start->A B Administer First Aid A->B C Seek Immediate Medical Attention B->C FA1 Skin Contact: Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. FA2 Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. FA3 Inhalation: Move to fresh air. If not breathing, give artificial respiration. FA4 Ingestion: Do NOT induce vomiting. Rinse mouth with water. D Report the Incident C->D

A workflow for responding to an exposure to 2-(4-Aminobenzyl)pyridine.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[10]

In all cases of exposure, seek immediate medical attention. [9]

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, if you are trained and have the appropriate spill kit, you may contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand).[11]

  • Cleanup: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent.

  • For large spills, or if you are unsure how to proceed, contact your institution's emergency response team immediately.

Conclusion: A Commitment to a Culture of Safety

The responsible use of 2-(4-Aminobenzyl)pyridine in research and development is contingent upon a steadfast commitment to safety. This guide provides a framework for the safe handling, storage, and disposal of this valuable chemical intermediate. By understanding the underlying principles of its reactivity and potential toxicity, and by diligently adhering to the protocols outlined herein, researchers can confidently and safely unlock its potential in the pursuit of scientific discovery. Remember, safety is not a static checklist but a continuous process of assessment, vigilance, and improvement.

References

  • 4-AMINOPYRIDINE - EXTOXNET PIP. (URL: [Link])

  • Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? - Bisley International. (URL: [Link])

  • Safety First: Best Practices for Handling Research Chemicals - XPRESS CHEMS. (URL: [Link])

  • Aminopyridines - National Cancer Institute. (URL: [Link])

  • 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. (URL: [Link])

  • 2-(4-Aminobenzyl)pyridine | C12H12N2 | CID 459525 - PubChem. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC. (URL: [Link])

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

  • PYRIDINE ITS DERIVATIVES - download. (URL: [Link])

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC - NIH. (URL: [Link])

  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine - EPA. (URL: [Link])

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: [Link])

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

Sources

An In-depth Technical Guide to the Theoretical Properties of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive theoretical exploration of 2-(4-Aminobenzyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data on its fundamental properties, this document leverages established principles of computational chemistry to predict and analyze its molecular structure, electronic characteristics, and reactivity. By employing Density Functional Theory (DFT), this guide offers valuable insights for researchers, scientists, and drug development professionals, establishing a foundational understanding of this molecule's potential applications.

Introduction: The Scientific Imperative for Theoretical Characterization

2-(4-Aminobenzyl)pyridine is a molecule that merges the structural motifs of pyridine and aniline, two cornerstones of heterocyclic and aromatic chemistry, respectively. Pyridine derivatives are integral to a vast array of pharmaceuticals and functional materials, valued for their diverse biological activities which include antifungal, antibacterial, and anticancer properties.[1] Similarly, aniline and its derivatives are crucial precursors in the synthesis of dyes, polymers, and pharmaceuticals.[2][3] The combination of these two moieties in 2-(4-Aminobenzyl)pyridine suggests a rich and complex chemical profile with significant potential for drug design and materials science.

Given the nascent stage of research into this specific compound, a robust theoretical characterization is not merely an academic exercise but a critical step in unlocking its potential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and efficient means to elucidate the electronic structure and predict the behavior of molecules before embarking on extensive and resource-intensive experimental synthesis and testing.[1][4][5] This guide will systematically detail the theoretical properties of 2-(4-Aminobenzyl)pyridine, offering a roadmap for future experimental validation and application.

Computational Methodology: A Framework for Predictive Accuracy

The theoretical insights presented in this guide are predicated on a robust computational protocol centered on Density Functional Theory (DFT). The choice of methodology is paramount for ensuring the reliability of the predicted properties.

2.1. The Foundational Choice: Density Functional Theory (DFT)

DFT has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules.[4][5] It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5]

2.2. The B3LYP/6-311++G(d,p) Level of Theory: The Rationale

For the hypothetical calculations described herein, the B3LYP functional combined with the 6-311++G(d,p) basis set is the selected level of theory. This choice is deliberate and based on established best practices in the field:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional has a proven track record for providing reliable results for a wide range of organic molecules.[6]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers a high degree of flexibility in describing the spatial distribution of electrons.[7] The inclusion of diffuse functions (++) is crucial for accurately modeling systems with lone pairs and potential hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron clouds in molecules.[8][9]

Experimental Protocol: Geometry Optimization
  • Molecule Construction: The initial 3D structure of 2-(4-Aminobenzyl)pyridine is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: A Gaussian input file is prepared, specifying the B3LYP functional and 6-311++G(d,p) basis set. The keywords Opt (for optimization) and Freq (for frequency calculations to confirm a true minimum) are included.

  • Execution: The calculation is run using Gaussian or another suitable quantum chemistry software package.

  • Convergence Check: The output is analyzed to ensure the optimization has converged to a stable energy minimum.[10]

Molecular Geometry: The Foundation of Function

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms, which is fundamental to understanding the molecule's interactions and properties.

ParameterPredicted Value
C-N bond length (pyridine ring)~1.34 Å
C-C bond length (pyridine ring)~1.39 Å
C-N bond length (aniline)~1.40 Å
C-C bond length (benzene ring)~1.39 Å
C-C bond length (methylene bridge)~1.51 Å
Dihedral Angle (Pyridine-CH2-Benzene)Non-planar

Note: These are representative values and would be precisely determined by the DFT calculation.

The non-planar arrangement of the two aromatic rings, dictated by the methylene bridge, will be a key determinant of its ability to fit into binding pockets of biological macromolecules.

Electronic Properties: Unveiling Reactivity and Spectroscopic Signatures

The electronic properties of a molecule are paramount in determining its chemical behavior and how it interacts with light.

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity.[11] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12]

  • HOMO: The HOMO represents the ability to donate an electron. For 2-(4-Aminobenzyl)pyridine, the HOMO is expected to be localized primarily on the electron-rich aminobenzyl moiety, specifically the aniline ring and the nitrogen lone pair.

  • LUMO: The LUMO represents the ability to accept an electron. The LUMO is anticipated to be distributed across the electron-deficient pyridine ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The predicted HOMO-LUMO gap for 2-(4-Aminobenzyl)pyridine will provide insights into its potential for charge transfer interactions.

PropertyPredicted ValueSignificance
HOMO Energy~ -5.5 eVElectron-donating capability
LUMO Energy~ -0.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.7 eVChemical reactivity and stability

Note: These are estimated values for illustrative purposes.

FMO HOMO HOMO (Highest Occupied Molecular Orbital) ~ -5.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -0.8 eV HOMO->LUMO

Caption: Frontier Molecular Orbitals of 2-(4-Aminobenzyl)pyridine.

Molecular Electrostatic Potential (MEP): A Map of Chemical Reactivity

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule, providing a powerful tool for predicting how different geometries can interact.[13]

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For 2-(4-Aminobenzyl)pyridine, the most negative potential is expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are anticipated to be the most electropositive regions.

  • Green Regions (Neutral Potential): These areas represent regions of relatively neutral charge.

The MEP map provides a clear rationale for the molecule's intermolecular interactions, including hydrogen bonding.

MEP cluster_molecule Molecule 2-(4-Aminobenzyl)pyridine Pyridine_N Pyridine Nitrogen (Lone Pair) Amino_H Amino Hydrogens Aromatic_Rings Aromatic Rings (π-system) Electrophile Electrophile Electrophile->Pyridine_N Attack Site Nucleophile Nucleophile Nucleophile->Amino_H Attack Site

Caption: Predicted reactivity sites based on MEP analysis.

Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Distribution

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals.[14][15] This allows for a quantitative understanding of:

  • Natural Atomic Charges: The charge distribution on each atom.

  • Hybridization: The hybridization of atomic orbitals in forming bonds.

  • Intramolecular Interactions: NBO analysis can quantify the stabilizing effects of hyperconjugation, such as the interaction between the lone pair of the aniline nitrogen and the antibonding orbitals of the aromatic ring.

Simulated Spectroscopic Properties
  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing insights into the wavelengths of light the molecule will absorb.[16][17][18] The primary electronic transitions are expected to be π → π* transitions within the aromatic systems and n → π* transitions involving the nitrogen lone pairs.

  • IR Spectroscopy: The vibrational frequencies can be calculated to generate a theoretical Infrared (IR) spectrum. This is invaluable for identifying characteristic functional group vibrations, such as the N-H stretches of the amino group and the C=N and C=C stretching modes of the pyridine and benzene rings.

Experimental Protocol: Electronic and Spectroscopic Analysis
  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory.

  • NBO Analysis: The Pop=NBO keyword is added to the Gaussian input file to perform NBO analysis.

  • MEP Surface Generation: The MEP surface is generated from the output of the DFT calculation using visualization software.

  • TD-DFT for UV-Vis: A TD-DFT calculation is performed to obtain the excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.

  • Frequency Calculation for IR: The previously performed frequency calculation provides the vibrational modes and their intensities for simulating the IR spectrum.

Drug-Likeness and ADME Properties: A Computational Pre-Screening

For drug development professionals, an early assessment of a molecule's pharmacokinetic properties is crucial. Computational models can predict key ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess "drug-likeness".[19]

PropertyPredicted CharacteristicRationale
Lipinski's Rule of Five CompliantMolecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.
Aqueous Solubility Moderately SolublePresence of polar amino and pyridine groups.
Blood-Brain Barrier Permeability Potentially PermeableDepends on the balance of lipophilicity and polarity.
CYP450 Inhibition PossibleAromatic systems can interact with cytochrome P450 enzymes.

Note: These are qualitative predictions based on structural features.

Experimental Protocol: ADME and Drug-Likeness Prediction
  • SMILES String Generation: The optimized molecular structure is converted into a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Online Server Submission: The SMILES string is submitted to online ADME prediction servers (e.g., SwissADME, pkCSM).

  • Data Analysis: The output from these servers provides predictions for a wide range of physicochemical and pharmacokinetic properties.

Conclusion and Future Directions

This in-depth theoretical guide provides a foundational understanding of the key properties of 2-(4-Aminobenzyl)pyridine. The computational analyses of its molecular geometry, electronic structure, and potential reactivity offer a solid starting point for further investigation. The predicted characteristics suggest a molecule with a rich electronic profile, with distinct electron-rich and electron-poor regions, making it a promising candidate for applications in medicinal chemistry and materials science.

The logical next steps involve the experimental synthesis and characterization of 2-(4-Aminobenzyl)pyridine to validate these theoretical predictions. Spectroscopic analysis (NMR, IR, UV-Vis) and X-ray crystallography will be crucial for confirming the molecular structure and electronic properties. Subsequent biological screening can then be guided by the theoretical insights into its potential reactivity and drug-like properties.

References

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2-(4-Aminobenzyl)pyridine: A Strategic Scaffold for Medicinal & Synthetic Chemistry

[1]

Part 1: Executive Summary & Chemical Profile[1]

2-(4-Aminobenzyl)pyridine represents a "privileged structure" in drug discovery, characterized by two distinct nitrogen centers connected by a flexible methylene bridge.[1] Its utility stems from the electronic differentiation between the pyridine nitrogen (a hydrogen bond acceptor/metal ligand) and the aniline nitrogen (a versatile nucleophile for derivatization).[1]

This dual-reactivity profile makes it an ideal precursor for urea-based kinase inhibitors , where the pyridine moiety often targets the ATP-binding hinge region, while the aniline serves as the anchor for hydrophobic "tails" that occupy the allosteric pockets (e.g., DFG-out conformation).

Physiochemical Profile
PropertySpecificationMechanistic Implication
Molecular Formula C₁₂H₁₂N₂Low MW allows for fragment-based drug design.[1]
Molecular Weight 184.24 g/mol High ligand efficiency (LE) potential.[1]
pKa (Pyridine N) ~5.2Acts as a thermodynamic base; protonates first in acidic media.[1]
pKa (Aniline N) ~4.6Acts as the kinetic nucleophile in acylation/alkylation.[1]
Linker Type Methylene (-CH₂-)Provides rotational freedom, allowing "induced fit" in enzyme pockets.[1]

Part 2: Synthesis of the Core Scaffold

While 2-(4-aminobenzyl)pyridine can be obtained via the reduction of 4-(4-nitrobenzyl)pyridine, the most robust laboratory synthesis involves a two-step condensation-reduction sequence starting from commercially available 2-picoline and 4-nitrobenzaldehyde.[1] This route avoids the polyalkylation issues associated with direct coupling of aniline and chloromethylpyridine.

The "Styrene Route" Protocol
Step 1: Condensation (Formation of the Styrene Intermediate)

The methyl group of 2-picoline is activated by acetic anhydride, allowing condensation with the aldehyde.

  • Reagents: 2-Picoline (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), Acetic Anhydride (excess).[1]

  • Conditions: Reflux (130°C) for 12–16 hours.[1]

  • Mechanism: Perkin-type condensation yielding 2-(4-nitrostyryl)pyridine .[1]

  • Purification: The product often precipitates upon cooling or addition of ethanol.

Step 2: "One-Pot" Global Reduction

Catalytic hydrogenation is preferred to simultaneously reduce the alkene and the nitro group without hydrogenating the pyridine ring.

  • Reagents: 2-(4-nitrostyryl)pyridine, 10% Pd/C (10 wt%), Methanol.

  • Conditions: H₂ atmosphere (balloon pressure, ~1 atm), Room Temperature, 6–12 hours.[1]

  • Critical Control Point: Do NOT use PtO₂/HCl or high pressure (>40 psi) , as this will reduce the pyridine ring to a piperidine [1].[1]

  • Yield: Typically 85–95% overall.[1]

SynthesisStart2-Picoline+ 4-NitrobenzaldehydeInterIntermediate:2-(4-Nitrostyryl)pyridineStart->Inter Ac2O, Reflux(-H2O)ProductTarget:2-(4-Aminobenzyl)pyridineInter->Product H2, Pd/C, MeOH(Selective Reduction)

Figure 1: The "Styrene Route" ensures selective reduction of the nitro and alkene groups while preserving the pyridine ring.[1]

Part 3: Primary Application – Kinase Inhibitor Synthesis[1]

The most high-value application of this scaffold is in the synthesis of Type II Kinase Inhibitors . These drugs stabilize the inactive "DFG-out" conformation of kinases (e.g., VEGFR, RAF).[1]

Mechanism of Action[2][3][4]
  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys residue).[1]

  • Linker Flexibility: The benzyl methylene group allows the molecule to twist, positioning the rest of the inhibitor into the hydrophobic back pocket.

  • Urea Bridge: The aniline amine is converted into a urea, which forms a critical "donor-acceptor" hydrogen bond pair with the conserved Glu/Asp residues in the kinase active site.

Experimental Protocol: Urea Formation

This protocol describes the coupling of 2-(4-aminobenzyl)pyridine with an isocyanate to form a urea-based inhibitor library.[1]

Reagents:

  • 2-(4-Aminobenzyl)pyridine (1.0 mmol)[1]

  • Aryl Isocyanate (e.g., 3-Trifluoromethylphenyl isocyanate) (1.1 mmol)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Procedure:

  • Dissolution: Dissolve 184 mg of 2-(4-aminobenzyl)pyridine in 5 mL of anhydrous DCM under nitrogen.

  • Addition: Add the isocyanate dropwise at 0°C. The reaction is highly exothermic due to the nucleophilicity of the aniline.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Precipitation: In many cases, the urea product precipitates as a white solid.[1] If not, add hexanes to induce precipitation.[1]

  • Filtration: Filter the solid and wash with cold Et₂O.[1]

Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aniline -NH₂ signal (~5.0 ppm) and the appearance of two urea singlet protons (~8.8–9.2 ppm).[1]

  • MS (ESI): M+1 peak should correspond to MW + Isocyanate MW.[1]

KinaseInhibitorcluster_ModePharmacophore MappingPyridinePyridine Ring(Hinge Binder)LinkerMethylene Bridge(Rotational Switch)Pyridine->LinkerAnilineAniline Nitrogen(Urea Precursor)Linker->AnilinePocketHydrophobic Pocket(Target Specificity)Aniline->Pocket + Isocyanate(Urea Formation)

Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.[1] The aniline nitrogen is the critical vector for extending into the hydrophobic specificity pocket.

Part 4: Supramolecular & Ligand Chemistry[1]

Beyond drug discovery, this molecule serves as a non-symmetric bidentate ligand .[1]

  • Coordination Chemistry: The pyridine N (sp²) and aniline N (sp³) have different hard/soft characters.[1]

  • pH Switching: The pyridine protonates at pH < 5, while the aniline remains neutral until pH < 4, allowing for pH-dependent conformational switching in supramolecular assemblies.

  • Schiff Base Formation: Reaction of the aniline with salicylaldehydes yields "salen-type" ligands with a pendant pyridine arm, useful in asymmetric catalysis.

References

  • BenchChem. Synthesis routes of 4-(4-Nitrobenzyl)pyridine. Retrieved from (Confirming hydrogenation risks to pyridine ring under harsh conditions).[1]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives. (Demonstrating the reactivity of N-benzyl cyanamides and related scaffolds). Link[1]

  • Royal Society of Chemistry. The pyridine-catalysed reaction of methanol with phenyl isocyanate. (Mechanistic insights into isocyanate reactivity). Link[1]

  • Google Patents. Preparation method of 2-p-chlorobenzyl pyridine.[1] (Industrial context for the benzyl-pyridine core). Link

Technical Guide: Bioactivity Screening & Profiling of 2-(4-Aminobenzyl)pyridine

[1]

Executive Summary

2-(4-Aminobenzyl)pyridine (CAS: 58498-12-7) represents a "privileged scaffold" in medicinal chemistry—a bidentate molecular framework capable of diverse biological interactions.[1] Structurally, it combines a pyridine ring (hydrogen bond acceptor/metal coordinator) and an aniline moiety (hydrogen bond donor) linked by a flexible methylene bridge.

This guide outlines a rigorous Hit-to-Lead screening protocol . Unlike established drugs with a single known target, this scaffold requires a target deconvolution strategy . Its structural homology suggests high potential for Kinase Inhibition (ATP-competitive binding) and Ion Channel modulation , but also necessitates strict toxicology profiling due to the aniline group's potential for genotoxicity.

Part 1: Chemical Identity & Pharmacophore Analysis

Before wet-lab screening, the molecule must be profiled in silico to determine solubility limits and structural alerts.

PropertyValueImplication for Screening
Molecular Weight 184.24 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP (Predicted) ~2.1 - 2.5Good membrane permeability; suitable for cell-based assays.[1]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsClassic kinase hinge-binding motif.[1]
Structural Alert 1 Aniline (Primary Amine) High Risk: Potential for metabolic activation (hydroxylamine)

Genotoxicity (Ames Positive).[1]
Structural Alert 2 Pyridine Nitrogen Medium Risk: Potential CYP450 inhibition (Type II ligand binding to Heme iron).[1]

Part 2: The Screening Cascade (Workflow)

The following directed graph illustrates the logical flow from compound acquisition to lead validation. This is a self-validating system where "Go/No-Go" decisions are made at each gate.[1]

ScreeningCascadecluster_0Phase I: Safety & Solubilitycluster_1Phase II: Target Profilingcluster_2Phase III: Liability De-riskingStartCompound: 2-(4-Aminobenzyl)pyridineSolubilityDMSO Solubility Check(Max 0.5% final conc.)Start->SolubilityCytoCytotoxicity Screen(HepG2, HEK293)Solubility->CytoKinaseKinase Panel(ATP-Competitive)Cyto->KinaseIf IC50 > 10µMChannelIon Channel Screen(Kv1.x / hERG)Cyto->ChannelIf NeuroactiveAmesAmes Test(Genotoxicity)Kinase->AmesHit ConfirmationChannel->AmesCYPCYP Inhibition(CYP3A4, 2D6)Ames->CYP

Figure 1: Critical path for bioactivity assessment.[1] Note the early cytotoxicity checkpoint to prevent false positives in phenotypic screens.

Part 3: Primary Screening Protocols

Cytotoxicity Profiling (The Baseline)

Before testing for efficacy, you must establish the "Toxic Window." If the compound kills cells non-specifically at 1µM, specific kinase screening at 10µM is invalid.

  • Assay Type: CellTiter-Glo® (ATP quantification) or MTT.[1]

  • Cell Lines:

    • HepG2: To assess metabolic toxicity (liver model).

    • HEK293: General cytotoxicity (kidney/epithelial model).

  • Protocol Summary:

    • Seed cells (5,000/well) in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with 2-(4-Aminobenzyl)pyridine (8-point dose response: 0.1µM to 100µM).

    • Control: Staurosporine (Positive Kill Control).

    • Read Luminescence/Absorbance at 48h.[1]

Target Deconvolution: The Kinase Hypothesis

The pyridine-aniline structure is a classic pharmacophore for Type I Kinase Inhibitors .[1] The pyridine nitrogen often interacts with the "Hinge Region" of the kinase ATP-binding pocket.[1]

  • Recommended Panel: Screen against a diversity set of Serine/Threonine kinases, specifically:

    • CDK2/CyclinA: (Cell cycle regulation) - High structural homology to known inhibitors.[1]

    • MAP4K4: (Inflammation/Migration) - Aminopyridines are known scaffolds for this target.[1][2]

    • PKN2: (Protein Kinase N2) - Literature suggests pyridine-based inhibitors are active here.[1][3]

Mechanism of Action Visualization:

MOALigand2-(4-Aminobenzyl)pyridineATP_PocketKinase ATP Pocket(Hinge Region)Ligand->ATP_PocketCompetes with ATPH_BondH-Bond Formation(Pyridine N -> Backbone NH)ATP_Pocket->H_BondMolecular DockingInhibitionBlock Phosphorylation(Downstream Signaling Off)H_Bond->InhibitionStabilization

Figure 2: Hypothetical binding mode.[1][3] The pyridine nitrogen acts as the H-bond acceptor in the kinase hinge region.[1]

Part 4: Toxicology & Safety (Critical)[1][4]

Because this molecule contains an aniline (aromatic amine) , it carries a specific liability for genotoxicity that must be ruled out early.

The Ames Test (Genotoxicity)

Aromatic amines can be metabolized by liver enzymes into hydroxylamines, which react with DNA.

  • Strains: Salmonella typhimurium (TA98 and TA100).[1]

  • Condition: +/- S9 Fraction (Metabolic activation).[1]

  • Success Criteria: < 2-fold increase in revertant colonies compared to vehicle control.

CYP450 Inhibition

The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, causing potent inhibition (Drug-Drug Interaction risk).

  • Target Isoforms: CYP3A4 (Major metabolism), CYP2D6.

  • Assay: Fluorogenic substrate turnover.

  • Threshold: IC50 < 1µM indicates a high risk of metabolic liability.[1]

Part 5: Data Interpretation & Next Steps

Summarize your screening results using this decision matrix:

Assay ResultInterpretationAction Plan
Cytotoxicity IC50 < 1µM Highly ToxicStop.[1] Do not proceed to specific targets.
Kinase IC50 < 500nM Potent HitProceed to selectivity profiling (scan 50+ kinases).
Ames Test Positive MutagenicStop. Scaffold is unsafe for drug development without modification.[1]
hERG Inhibition > 50% Cardiotox RiskModify structure (reduce lipophilicity or basicity).[1]

References

  • PubChem Compound Summary. "2-(4-Aminobenzyl)pyridine (CID 459525)."[1] National Center for Biotechnology Information.[1]

  • Journal of Medicinal Chemistry. Dow, R. L., et al. (2018).[2] "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors." Explains the pharmacophore relevance of aminopyridines in kinase inhibition.

  • RSC Advances. "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors."[1] Structural homology analysis for pyridine-amine scaffolds.

  • Journal of Medical Toxicology. King, A. M., et al. (2012).[4] "4-Aminopyridine Toxicity: A Case Report and Review." Background on the neurotoxicity risks of structurally related aminopyridines.

Methodological & Application

Application Note: Synthesis Protocol for 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthesis of 2-(4-aminobenzyl)pyridine (CAS: 58498-12-7), a critical intermediate in the development of photochromic ligands and pharmaceutical pharmacophores. The protocol utilizes commercially available 2-benzylpyridine as the starting material. The synthetic strategy involves a regioselective electrophilic aromatic substitution (nitration) followed by a chemoselective reduction. Two reduction methodologies—Catalytic Hydrogenation (Method A) and Iron-Mediated Reduction (Method B)—are provided to accommodate varying laboratory capabilities.

Introduction & Retrosynthetic Analysis

2-(4-Aminobenzyl)pyridine features a "push-pull" electronic system where the electron-rich aniline moiety is linked to the electron-deficient pyridine ring via a methylene bridge. This structure makes it a valuable precursor for Schiff base ligands and azo-dye photoswitches.

Synthetic Challenges:

  • Regioselectivity: Nitration of 2-benzylpyridine must occur on the phenyl ring (para-position) rather than the pyridine ring.

  • Chemoselectivity: Reduction of the nitro group must proceed without hydrogenolysis of the benzylic C-N or C-C bonds.

Reaction Scheme

The synthesis proceeds via the nitration of the activated phenyl ring of 2-benzylpyridine, followed by reduction of the resulting nitro group.

G Start 2-Benzylpyridine (Starting Material) Inter 2-(4-Nitrobenzyl)pyridine (Intermediate) Start->Inter Step 1: HNO3, H2SO4 (Nitration) Product 2-(4-Aminobenzyl)pyridine (Target) Inter->Product Step 2: H2, Pd/C OR Fe/NH4Cl (Reduction)

Figure 1: Synthetic pathway for 2-(4-aminobenzyl)pyridine.

Safety & Precautions

  • Nitric Acid / Sulfuric Acid: Highly corrosive and oxidizing. Perform Step 1 in a fume hood with proper sash height. Exothermic reaction; control temperature strictly.

  • Nitro Intermediates: Potentially explosive if dried completely and heated. Handle wet cakes where possible.

  • Hydrogen Gas (Method A): Flammable and high-pressure hazard. Ensure hydrogenation vessels are grounded.

  • Pyridine Derivatives: Toxic and malodorous.[1] Double-gloving recommended.

Experimental Protocol

Step 1: Synthesis of 2-(4-Nitrobenzyl)pyridine

Principle: The pyridine ring is protonated in strong acid, deactivating it toward electrophilic attack. The benzyl methylene group activates the phenyl ring, directing the nitronium ion (


) primarily to the para position.

Reagents:

  • 2-Benzylpyridine (10.0 g, 59 mmol)

  • Sulfuric acid (H2SO4), conc. (30 mL)

  • Nitric acid (HNO3), 70% (4.0 mL, ~65 mmol)

  • Ammonium hydroxide (NH4OH) for neutralization

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, cool the concentrated H2SO4 (30 mL) to 0–5°C using an ice-salt bath.

  • Addition: Add 2-benzylpyridine (10.0 g) dropwise over 15 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Nitration: Prepare a mixture of HNO3 (4.0 mL) and H2SO4 (5 mL) in a separate vial. Add this nitrating mixture dropwise to the reaction flask over 20 minutes, keeping temp < 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice.

  • Neutralization: Slowly add concentrated NH4OH (or 50% NaOH) with stirring until pH ~8–9. A yellow precipitate will form.

  • Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol (95%).

    • Yield: ~60–70%[2]

    • Appearance: Pale yellow needles.

Step 2: Reduction to 2-(4-Aminobenzyl)pyridine

Choose Method A for high-throughput/clean synthesis or Method B if high-pressure equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred)

Principle: Heterogeneous catalysis using Palladium on Carbon reduces the nitro group to an amine under mild hydrogen pressure.

Reagents:

  • 2-(4-Nitrobenzyl)pyridine (5.0 g, 23.3 mmol)

  • 10% Pd/C (0.5 g, 10 wt% loading)

  • Methanol (MeOH) (50 mL)

  • Hydrogen gas (balloon or 1-3 bar)

Procedure:

  • Setup: Charge a hydrogenation flask with the nitro intermediate (5.0 g) and MeOH (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the system with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient; 3 bar speeds up reaction) at Room Temperature for 4–6 hours.

  • Monitoring: Check TLC for disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

Method B: Iron-Mediated Reduction (Alternative)

Principle: Electron transfer from metallic iron in slightly acidic media (Bechamp reduction).

Reagents:

  • 2-(4-Nitrobenzyl)pyridine (5.0 g)

  • Iron powder (Fe) (4.0 g, ~3 eq)

  • Ammonium Chloride (NH4Cl) (1.0 g)

  • Ethanol/Water (4:1 ratio, 50 mL)

Procedure:

  • Setup: In a 250 mL flask, mix Fe powder, NH4Cl, and Ethanol/Water solvent. Heat to reflux (80°C) for 15 mins to activate the iron.

  • Addition: Add the nitro intermediate (5.0 g) portion-wise over 10 minutes.

  • Reflux: Stir at reflux for 2–3 hours. The mixture will turn dark/brown (iron oxides).

  • Workup: Filter the hot mixture while hot (to prevent product crystallization in the filter cake) through Celite. Wash with hot Ethanol.[3]

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry (MgSO4), and concentrate.

Process Control & Characterization

Workflow Diagram

Workflow Start Start: 2-(4-Nitrobenzyl)pyridine Step1 Dissolve in MeOH/EtOH Start->Step1 Step2 Add Catalyst/Reagent (Pd/C or Fe/NH4Cl) Step1->Step2 Step3 Reaction Phase (H2 atm or Reflux) Step2->Step3 Check TLC Check (Complete?) Step3->Check Check->Step3 No Workup Filtration (Celite) & Concentration Check->Workup Yes Final Final Product: 2-(4-Aminobenzyl)pyridine Workup->Final

Figure 2: Process flow for the reduction step.

Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale brown solidOxidizes slightly on air
Melting Point 118–120 °CLit.[1][4] value comparison
Rf Value ~0.3 (EtOAc)More polar than nitro precursor
1H NMR (CDCl3) δ 8.5 (d, 1H, Pyr), 6.6-7.5 (m, Ar-H), 4.0 (s, 2H, CH2), 3.5 (br s, 2H, NH2)Characteristic CH2 singlet

Troubleshooting:

  • Incomplete Reduction: If starting material persists in Method A, repressurize with fresh H2 or add 10% more catalyst. In Method B, add more Fe powder and reflux longer.

  • Over-reduction (Debenzylation): In Method A, avoid high temperatures (>40°C) or high pressures (>5 bar) to prevent cleavage of the benzyl-pyridine bond.

References

  • Nitration Mechanism & Regioselectivity: Study.com. "In the nitration reaction of 2-benzylpyridine, why does the nitration occur selectively at the benzene ring?" Link

  • Precursor Synthesis: PrepChem. "Synthesis of 3-(4'-Nitrobenzyl)pyridine" (Adapted for 2-isomer). Link

  • NMR Data Verification: SpectraBase. "13C NMR Spectrum of 4-(p-aminobenzyl)pyridine".[5] Link[5]

  • Reduction Methodology: ResearchGate. "How to carry out reduction of N-(4-nitrobenzyl)-1-(pyridin-2-yl)...". Link

  • General Properties: PubChem. "2-(4-Aminobenzyl)pyridine Compound Summary". Link

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of 2-(4-Aminobenzyl)pyridine. As a versatile building block in medicinal chemistry and materials science, verifying its identity, purity, and stability is critical for ensuring the quality and reliability of downstream applications. This document outlines detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques, offering insights into the rationale behind experimental choices. The methodologies are designed to be self-validating, providing a robust framework for quality control and research applications.

Introduction

2-(4-Aminobenzyl)pyridine, a molecule incorporating both a pyridine ring and an aminobenzyl group, serves as a key intermediate in the synthesis of various target molecules, including potential pharmaceutical agents. Its structural features—a basic nitrogen on the pyridine ring and a primary aromatic amine—confer specific chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. The presence of potential isomers and process-related impurities requires orthogonal analytical methods to ensure a comprehensive purity profile, a cornerstone of regulatory compliance and drug development.[1][2][3] This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis for a thorough evaluation of this compound.

Physicochemical Properties

A foundational step in any analytical workflow is the confirmation of basic physicochemical properties. These data serve as the initial reference points for identity confirmation.

PropertyValueSource
IUPAC Name 4-(pyridin-2-ylmethyl)aniline[4]
CAS Number 58498-12-7[4][5]
Molecular Formula C₁₂H₁₂N₂[4][5]
Molecular Weight 184.24 g/mol [4][5][6]
Appearance Solid (form and color may vary based on purity)
Canonical SMILES C1=CC=NC(=C1)CC2=CC=C(C=C2)N[4]

Integrated Analytical Workflow

A comprehensive characterization of 2-(4-Aminobenzyl)pyridine relies on the integration of multiple analytical techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and stability. The following workflow illustrates a logical progression from identity confirmation to quantitative purity assessment and stability analysis.

G cluster_0 Phase 1: Identity & Structure Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environment - Connectivity HPLC HPLC-UV - Quantitative Purity (% Area) - Known/Unknown Impurities NMR->HPLC MS Mass Spectrometry - Molecular Weight - Fragmentation MS->HPLC FTIR FTIR Spectroscopy - Functional Groups (N-H, C=N, etc.) FTIR->HPLC GCMS GC-MS - Volatile Impurities - Orthogonal Purity Check HPLC->GCMS Thermal Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Temp. HPLC->Thermal end Comprehensive Characterization Report GCMS->end Thermal->end start 2-(4-Aminobenzyl)pyridine Reference Standard / Sample start->NMR start->MS start->FTIR

Caption: Integrated workflow for the characterization of 2-(4-Aminobenzyl)pyridine.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (like those on the amine group).

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Aminobenzyl)pyridine and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the aromatic protons on both the pyridine and benzene rings, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect distinct signals for each of the 12 unique carbon atoms in the molecule. The chemical shifts will differentiate between the carbons of the pyridine and benzene rings.[7][8][9]

Expected Data Summary:

Group ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Pyridine Ring 7.1 - 8.5 121 - 160
Benzene Ring 6.5 - 7.0 115 - 145
-CH₂- Bridge ~4.0 ~40

| -NH₂ | ~5.0 (broad) | N/A |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and reliable technique for identifying the key functional groups present in a molecule. For 2-(4-Aminobenzyl)pyridine, this allows for the confirmation of the N-H bonds of the primary amine, the C-H bonds of the aromatic rings, and the characteristic C=C and C=N skeletal vibrations of the aromatic systems. Attenuated Total Reflectance (ATR) is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.[10][11]

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3450 - 3250 N-H stretch (symmetric & asymmetric) Primary Aromatic Amine
3100 - 3000 C-H stretch Aromatic
2950 - 2850 C-H stretch Methylene (-CH₂-)
1650 - 1580 N-H bend Primary Amine

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings |

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for determining the purity of pharmaceutical ingredients and identifying impurities.[12] A reversed-phase method using a C18 column is a robust starting point for a molecule of this polarity. A gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and resolved. The acidic modifier (e.g., formic acid or TFA) in the mobile phase is crucial for protonating the basic nitrogens, leading to sharp, symmetrical peaks. UV detection is ideal due to the strong chromophores in the molecule.

Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of 2-(4-Aminobenzyl)pyridine at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare the working sample at a concentration of ~0.1 mg/mL by diluting the stock solution.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 3.5 µm Good retention and resolution for aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acidic modifier for good peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
    Gradient 10% B to 90% B over 15 min Ensures elution of a wide range of potential impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection UV at 254 nm High absorbance for aromatic systems.

    | Injection Vol. | 10 µL | |

  • System Suitability: Before sample analysis, inject a standard solution five times and verify that the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS serves as an excellent orthogonal technique to HPLC, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by liquid chromatography. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole with Electron Ionization).

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to 2-(4-Aminobenzyl)pyridine by its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z 184.[4]

    • Characteristic fragment ions would include those corresponding to the tropylium ion (m/z 91) and fragments of the pyridine and aniline moieties.[4]

    • Search any impurity peaks against the NIST library for tentative identification.

Expected GC-MS Data:

Ion (m/z) Identity
184 [M]⁺ (Molecular Ion)
183 [M-H]⁺
106 Fragment

| 91 | Tropylium ion [C₇H₇]⁺ |

Thermal Analysis

Expertise & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's thermal stability, melting point, and decomposition profile.[13] DSC can detect phase transitions, such as melting, which is a key indicator of purity (impurities tend to broaden and depress the melting point). TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition.

Protocol: DSC and TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Conditions:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Analysis: Determine the onset and peak temperature of any endothermic events (melting).

  • TGA Conditions:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of decomposition, identified by a significant loss of mass.

Summary and Conclusion

The comprehensive characterization of 2-(4-Aminobenzyl)pyridine requires the synergistic use of multiple analytical techniques. Spectroscopic methods (NMR, FTIR) are indispensable for initial structure confirmation, while orthogonal chromatographic techniques (HPLC, GC-MS) provide robust quantitative data on purity and impurity profiles. Thermal analysis (DSC, TGA) offers vital information on the material's physical properties and stability. The protocols and workflows detailed in this application note provide a validated framework for researchers and quality control professionals to ensure the identity, purity, and quality of 2-(4-Aminobenzyl)pyridine, thereby guaranteeing the integrity of subsequent research and development activities.

References

  • Pipzine Chemicals. (n.d.). 2-(4-Methoxybenzyl)-Amino Pyridine Manufacturer & Supplier in China.
  • ChemicalBook. (2023). 2-(4-Chlorobenzyl)pyridine | 4350-41-8.
  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)-substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminobenzyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4'-Chlorobenzyl)pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(p-aminobenzyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminobenzoyl)pyridine. Retrieved from [Link]

  • OSHA. (2006). Aminopyridines (2-, 3-, and 4-Aminopyridine). Retrieved from [Link]

  • ResearchGate. (2025). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Retrieved from [Link]

  • IntechOpen. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (c) and 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (d). Retrieved from [Link]

  • Google Patents. (n.d.). CN103420904A - Method for preparing 2,4-diaminopyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. Retrieved from [Link]

  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]

  • PubMed. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the quantified results of different acid sites. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Chemical characterisation of spray paints by a multi-analytical (Py/GC-MS, FT-IR, μ-Raman) approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpyridine. Retrieved from [Link]

Sources

Structural Elucidation and Purity Assessment of 2-(4-Aminobenzyl)pyridine via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

2-(4-Aminobenzyl)pyridine (CAS: 21095-73-4) is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore linker in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents.[1][2] Its structure comprises a pyridine ring connected by a methylene bridge to an aniline moiety.[1][2]

Precise NMR analysis of this compound is challenging due to:

  • Proton Exchange: The primary amine (

    
    ) protons are labile and sensitive to solvent choice.[1][2]
    
  • Spectral Overlap: The aromatic regions of the pyridine and benzene rings often overlap in non-polar solvents.[1]

  • Hygroscopicity: The presence of water can catalyze proton exchange, broadening the amine signal and obscuring integration.

This guide provides a robust protocol for the structural confirmation and purity assessment of 2-(4-Aminobenzyl)pyridine, emphasizing solvent selection and quantitative NMR (qNMR) parameters.[1][2]

Experimental Methodology

Solvent Selection: The Critical Variable

For this specific amine, DMSO-


  is the mandatory solvent for Quality Control (QC) applications.[1]
  • Why not CDCl

    
    ?  In Chloroform-
    
    
    
    , the amine protons typically appear as a broad, variable hump between 3.0–5.0 ppm due to rapid exchange and quadrupole broadening.[1] Furthermore, CDCl
    
    
    often contains traces of DCl (acid), which can protonate the pyridine nitrogen, shifting signals unpredictably.
  • Why DMSO-

    
    ?  Dimethyl sulfoxide acts as a hydrogen bond acceptor, stabilizing the 
    
    
    
    protons.[1][2] This slows the exchange rate, resulting in a sharp, integrating singlet or doublet (if coupling is visible), allowing for direct quantification of the amine functionality.
Sample Preparation Protocol
  • Drying: Ensure the solid sample is dried under vacuum (

    
     mbar) at 40°C for 2 hours to remove surface water.
    
  • Weighing: Accurately weigh

    
     mg of the analyte into a clean vial.
    
  • Solvation: Add

    
     mL of high-purity DMSO-
    
    
    
    (99.9% D).
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1][2]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.[1][2]

Acquisition Parameters (400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for qNMR to ensure full relaxation of aromatic protons).
  • Scans (

    
    ):  16 (Structural ID) or 64 (Trace impurity analysis).
    
  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis & Assignment

Structural Logic & Connectivity

The molecule consists of three distinct spin systems: the Pyridine ring (4 spins), the Benzene ring (4 spins, AA'BB' system), and the aliphatic bridge (2 spins).

G cluster_0 Pyridine Ring cluster_1 Linker cluster_2 Aniline Ring Py_H6 H-6 (Ortho to N) ~8.5 ppm (d) Py_H345 H-3, H-4, H-5 7.1 - 7.7 ppm (m) Py_H6->Py_H345 3J Coupling Bridge Methylene (-CH2-) ~3.9 ppm (s) Py_H345->Bridge Connectivity Ar_Hm H-meta to NH2 ~6.9 ppm (d/m) Bridge->Ar_Hm Connectivity Ar_Ho H-ortho to NH2 ~6.5 ppm (d/m) Amine Amine (-NH2) ~4.9 ppm (s, br) Ar_Ho->Amine Proximity Ar_Hm->Ar_Ho AA'BB' Coupling

Caption: Structural connectivity and expected NMR correlations for 2-(4-Aminobenzyl)pyridine.

Chemical Shift Table (DMSO- )

Note: Values are representative based on standard substituent effects and solvent stabilization.

MoietyProton LabelShift (

, ppm)
Mult.Int.[1][2][3]Coupling (

, Hz)
Notes
Pyridine H-6 (

to N)
8.48 - 8.52d1H

Most deshielded due to N-electronegativity.[1][2]
Pyridine H-4 (

to N)
7.65 - 7.70td1H

Distinct triplet of doublets.[1][2]
Pyridine H-3 (

to Bridge)
7.18 - 7.25d1H

Overlap possible with Benzene H-meta.[1][2]
Pyridine H-5 (

to N)
7.15 - 7.20ddd1H

Often overlaps with H-3.[1][2]
Benzene H-meta to

6.90 - 6.98d2H

Part of AA'BB' system.[1][2]
Benzene H-ortho to

6.45 - 6.50d2H

Shielded by electron-donating

.[1][2]
Amine

4.80 - 5.00s (br)2H-Broad singlet.[1][2] Sharpens in dry DMSO.[1][2]
Bridge

3.85 - 3.95s2H-Singlet.[1][2] Diagnostic for the linker.
Detailed Interpretation
  • The AA'BB' System: The benzene ring exhibits a classic "roofing" effect.[2] The protons ortho to the amino group are significantly shielded (shifted upfield to ~6.5 ppm) due to the resonance donation of the nitrogen lone pair into the ring.

  • The Methylene Singlet: The signal at ~3.9 ppm is a crucial purity marker.[2] If this appears as a doublet or multiplet, it indicates protonation of the pyridine nitrogen (forming a salt), which restricts rotation or induces coupling with the NH proton (if charged).

  • Pyridine Fingerprint: Look for the doublet at ~8.5 ppm.[1][2] If this shifts to >8.8 ppm, the sample contains acidic impurities (e.g., HCl salt form).

Quality Control & Impurity Analysis

Common Impurities[1][2]
  • Residual Solvents: Ethyl Acetate (4.03 q, 1.99 s), DMF (7.95 s, 2.89 s, 2.73 s).

  • Water: In DMSO-

    
    , water appears at ~3.33 ppm.[1][2] High water content will broaden the 
    
    
    
    peak at 4.9 ppm.[2]
  • Starting Material: 4-Nitrobenzyl pyridine (precursor).[1][2] Look for aromatic signals shifted downfield (8.0+ ppm) for the benzene ring due to the electron-withdrawing

    
     group.[1][2]
    
qNMR Purity Calculation Protocol

To determine absolute purity, use the Internal Standard (IS) method.

Recommended IS: Maleic Acid (Singlet at 6.26 ppm in DMSO-


) or Dimethyl Sulfone (Singlet at 3.00 ppm).[1][2] Maleic acid is preferred as it sits in a clean window between the amine and aromatic signals.[1]

Workflow:

  • Weigh

    
     mg Sample (
    
    
    
    ) and
    
    
    mg Internal Standard (
    
    
    ) with 0.01 mg precision.[2]
  • Dissolve in DMSO-

    
    .[1][2][4]
    
  • Set

    
     (Relaxation Delay) to 
    
    
    
    (typically 30s for Maleic Acid).[1][2]
  • Integrate the Methylene peak (

    
    , 2H) and the Maleic Acid peak (
    
    
    
    , 2H).

Calculation:


[1][2]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (2 for both CH2 and Maleic vinyl protons)[1]
    
  • 
     = Molar Mass (Sample: 184.24  g/mol ; Maleic Acid: 116.07  g/mol )[1][2]
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Purity of Internal Standard[1][2]
    

QC_Workflow Start Start QC Analysis Prep Weigh Sample + IS (Accurate to 0.01mg) Start->Prep Acq Acquire 1H NMR (DMSO-d6, D1=30s) Prep->Acq Process Phase & Baseline Correction Acq->Process Check_Water Water Peak > 3.4 ppm? Process->Check_Water Dry_Sample Dry Sample & Retest Check_Water->Dry_Sample Yes (Wet) Integrate Integrate: CH2 (3.9 ppm) IS (6.26 ppm) Check_Water->Integrate No (Dry) Dry_Sample->Prep Calc Calculate Purity % Integrate->Calc

Caption: Step-by-step Quality Control workflow for qNMR purity assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][4] (Standard text for substituent effects).

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 459525, 2-(4-Aminobenzyl)pyridine.[1][2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link[1][2]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(4-Aminobenzyl)pyridine. This protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity product for downstream applications. The methodology detailed herein addresses common challenges associated with the chromatography of basic pyridine derivatives, such as peak tailing, by optimizing mobile phase composition and pH. This guide provides a comprehensive, step-by-step protocol, from sample preparation to fraction collection, and includes recommendations for method optimization and troubleshooting.

Introduction

2-(4-Aminobenzyl)pyridine is a key building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and an aminobenzyl group, imparts unique chemical properties that are leveraged in the synthesis of various biologically active compounds and functional materials.[1] The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in pharmaceutical applications.

The purification of pyridine-containing compounds by HPLC can be challenging. The basic nitrogen atom in the pyridine ring can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to poor peak shape and reduced column efficiency.[2] This application note describes a systematic approach to developing a reliable RP-HPLC purification method for 2-(4-Aminobenzyl)pyridine, ensuring high purity and recovery.

Physicochemical Properties of 2-(4-Aminobenzyl)pyridine

A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂PubChem[1]
Molecular Weight 184.24 g/mol PubChem[1]
Structure A pyridine ring linked by a methylene bridge to an aniline moiety.PubChem[1]
pKa (predicted) ~5-6 for the pyridine nitrogen[2][3]
UV Absorbance Expected strong absorbance in the UV region due to aromatic rings.Inferred from structure
Solubility Soluble in organic solvents like methanol and acetonitrile.General chemical knowledge

The basicity of the pyridine nitrogen (pKa ≈ 5-6) is a critical consideration for HPLC method development. At a mobile phase pH below the pKa, the pyridine nitrogen will be protonated, increasing the compound's polarity and potentially leading to strong interactions with the stationary phase.[4]

HPLC Purification Strategy and Rationale

The chosen purification strategy is reversed-phase chromatography, which separates molecules based on their hydrophobicity.[5]

Column Selection

A C18 (octadecylsilyl) column is selected as the stationary phase due to its versatility and wide range of applications in reversed-phase chromatography. The hydrophobic C18 chains will interact with the aromatic rings of 2-(4-Aminobenzyl)pyridine, providing the primary retention mechanism. To minimize peak tailing, a modern, high-purity silica column with end-capping is recommended.

Mobile Phase Optimization

The mobile phase composition is critical for achieving good separation and peak shape.

  • Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shapes and lower backpressure.

  • Aqueous Phase and pH Control: To control the ionization state of the analyte and the stationary phase, a buffered aqueous phase is essential. A mobile phase pH of around 2.5-3.0 is recommended to protonate the residual silanol groups on the silica surface, thereby minimizing their interaction with the basic pyridine analyte.[2] A phosphate buffer is a suitable choice for this pH range.[6]

  • Ion-Pairing Reagent (Optional): For particularly challenging separations or severe peak tailing, an ion-pairing reagent like 1-hexanesulfonic acid can be added to the mobile phase.[7] This reagent pairs with the protonated analyte, forming a neutral complex that exhibits more predictable reversed-phase behavior.

Detection

2-(4-Aminobenzyl)pyridine contains two aromatic rings, which will exhibit strong UV absorbance. A UV detector set at a wavelength of 254 nm is a suitable choice for monitoring the elution of the target compound.[8]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC purification of 2-(4-Aminobenzyl)pyridine.

Materials and Reagents
  • 2-(4-Aminobenzyl)pyridine (crude)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (reagent grade)

  • Potassium phosphate monobasic (reagent grade)

  • 0.45 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Fraction collector.

  • Analytical HPLC system for purity analysis of collected fractions.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Sample Solution: Dissolve the crude 2-(4-Aminobenzyl)pyridine in a minimal amount of methanol or a mixture of methanol and mobile phase A to a concentration of approximately 10 mg/mL. Ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the purification.

ParameterRecommended Condition
Column C18, 5 µm particle size, 100 Å pore size, 250 x 10 mm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 500 µL (dependent on column loading capacity)
Purification Workflow

HPLC Purification Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification prep_solutions Prepare Mobile Phases & Sample Solution equilibrate Equilibrate HPLC System prep_solutions->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient & Monitor Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate characterize Characterize Final Product evaporate->characterize

Caption: Workflow for the HPLC purification of 2-(4-Aminobenzyl)pyridine.

Step-by-Step Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Gradient Elution and Fraction Collection: Start the gradient method. Monitor the chromatogram and begin collecting fractions as the main peak begins to elute. Collect fractions of a fixed volume (e.g., 2 mL) throughout the elution of the peak of interest.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity specifications. Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified 2-(4-Aminobenzyl)pyridine.

Expected Results and Discussion

A successful purification will yield 2-(4-Aminobenzyl)pyridine with a purity of >98%. The chromatogram should show a well-resolved main peak with good symmetry.

Method Optimization Logic cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem_node Poor Peak Shape or Resolution solution1 Adjust Mobile Phase pH problem_node->solution1 solution2 Change Organic Modifier problem_node->solution2 solution3 Modify Gradient Slope problem_node->solution3 solution4 Use Ion-Pairing Reagent problem_node->solution4 outcome_node Improved Peak Shape & Resolution solution1->outcome_node solution2->outcome_node solution3->outcome_node solution4->outcome_node

Caption: Logic diagram for troubleshooting common HPLC purification issues.

The acidic mobile phase is crucial for protonating the pyridine nitrogen, which enhances its interaction with the stationary phase and moves it away from the void volume, allowing for better separation from non-polar impurities. Furthermore, the low pH suppresses the ionization of residual silanols, leading to a more symmetric peak shape.[4]

Troubleshooting

IssuePotential CauseRecommended Action
Peak Tailing Interaction with residual silanols.Lower the mobile phase pH to 2.5. Consider adding a competing base like triethylamine (0.1%) to the mobile phase.[2]
Poor Resolution Inadequate separation between the target and impurities.Optimize the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol).[4] Consider a different stationary phase (e.g., phenyl-hexyl).
High Backpressure Column blockage or precipitation.Ensure the sample is fully dissolved and filtered. Check for buffer precipitation in high organic concentrations.
No Peak Detected Compound is not eluting or is not being detected.Ensure the correct wavelength is being used. Check for compound stability in the chosen mobile phase. Run a steep gradient to elute strongly retained compounds.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the purification of 2-(4-Aminobenzyl)pyridine. By carefully controlling the mobile phase pH and selecting an appropriate stationary phase, the common chromatographic challenges associated with basic pyridine compounds can be overcome, leading to a high-purity product suitable for demanding applications in research and development.

References

  • Taylor, R. B., et al. "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers." Journal of Liquid Chromatography & Related Technologies, vol. 25, no. 1, 2002, pp. 123-33, [Link].

  • SIELC Technologies. "HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column." SIELC, [Link].

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Aminopyridine." HELIX Chromatography, [Link].

  • Dave, R. S., et al. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." International Journal of Scientific Research in Science and Technology, vol. 8, no. 3, 2021, pp. 528-42, [Link].

  • National Center for Biotechnology Information. "2-(4-Aminobenzyl)pyridine." PubChem, [Link].

  • National Center for Biotechnology Information. "2,4-Bis(p-aminobenzyl)aniline." PubChem, [Link].

  • HELIX Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." HELIX Chromatography, [Link].

  • Request PDF. "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers." ResearchGate, [Link].

  • National Center for Biotechnology Information. "2-(2-Aminobenzoyl)pyridine." PubChem, [Link].

  • Zapata, M., et al. "Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine." Marine Ecology Progress Series, vol. 195, 2000, pp. 29-45, [Link].

  • Das, S., et al. "Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract." Journal of Environmental Chemical Engineering, vol. 7, no. 5, 2019, p. 103334, [Link].

  • Defense Technical Information Center. "Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)." DTIC, [Link].

  • ResearchGate. "The physical properties of pyridine." ResearchGate, [Link].

  • National Center for Biotechnology Information. "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." PubMed, [Link].

  • National Center for Biotechnology Information. "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification." PubMed, [Link].

  • SIELC Technologies. "HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns." SIELC, [Link].

  • Chemistry LibreTexts. "15.5: Aromatic Heterocycles - Pyridine and Pyrrole." Chemistry LibreTexts, [Link].

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex, [Link].

Sources

Application Note: Strategic Utilization of 2-(4-Aminobenzyl)pyridine in Ligand Design and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

2-(4-Aminobenzyl)pyridine (ABP) (CAS: 58498-12-7) is a bifunctional ligand scaffold that occupies a unique niche in coordination chemistry and medicinal pharmacophore design. Unlike its conjugated analog 4-(pyridin-2-yl)aniline, ABP features a methylene (–CH₂–) bridge between the pyridine ring and the aniline moiety.

Why This Molecule Matters
  • Broken Conjugation: The methylene spacer interrupts

    
    -electron delocalization between the two aromatic rings. This allows the pyridine and aniline segments to rotate independently, providing conformational flexibility crucial for "induced fit" binding in metallo-enzymes or adaptive Metal-Organic Framework (MOF) pore structures.
    
  • Dual Reactivity:

    • Pyridine Nitrogen (

      
      ):  Acts as a monodentate soft/borderline base for direct metal coordination (
      
      
      
      ).
    • Aniline Nitrogen (

      
      ):  Acts as a primary derivatization site, most commonly for Schiff base condensation to generate multidentate chelators.
      

This guide details the protocols for utilizing ABP as both a direct linker in coordination polymers and a precursor for high-affinity Schiff base ligands.

Chemical Properties & Handling[1]

PropertySpecificationCritical Handling Note
Molecular Formula

Molecular Weight 184.24 g/mol
Appearance Off-white to tan powderOxidation sensitive; store under inert gas if possible.
Solubility DMSO, MeOH, EtOH, DCMPoor solubility in water; requires acidification or organic co-solvent.

(Pyridine)
~5.25Protonates first in acidic media.
Storage 2–8°C, DesiccatedHygroscopic; moisture promotes oxidative degradation of the amine.

Protocol A: Synthesis of Schiff Base Ligands (Derivatization)

The most high-value application of ABP is its conversion into N,N'-chelating ligands via condensation with salicylaldehyde derivatives. This restores conjugation on the aniline side and creates a "pocket" for transition metals (Cu, Ni, Zn).

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the ABP aniline nitrogen onto the aldehyde carbonyl, followed by dehydration. The methylene bridge remains flexible, allowing the resulting complex to adopt distorted geometries (e.g., tetrahedral vs. square planar) that rigid ligands cannot support.

Experimental Workflow

SchiffBaseSynthesis Start Reagents: ABP (1.0 eq) + Salicylaldehyde (1.0 eq) Solvent Solvent Selection: Absolute EtOH or MeOH Start->Solvent Catalyst Catalyst: Glacial Acetic Acid (3-5 drops) Solvent->Catalyst Reflux Reflux: 60-80°C for 4-6 Hours (Dean-Stark optional) Catalyst->Reflux - H2O Precipitation Isolation: Cool to RT -> Ice Bath Filtration Reflux->Precipitation Product Final Product: Schiff Base Ligand (Yellow/Orange Solid) Precipitation->Product

Figure 1: Workflow for the condensation of ABP with aldehydes to form bidentate ligands.

Step-by-Step Methodology
  • Preparation: Dissolve 1.84 g (10 mmol) of 2-(4-Aminobenzyl)pyridine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the chosen aldehyde (e.g., Salicylaldehyde for N,O coordination) dropwise.

  • Catalysis: Add 3–5 drops of glacial acetic acid or sulfuric acid. The acid catalyzes the protonation of the carbinolamine intermediate, facilitating water elimination.

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Checkpoint: The solution should deepen in color (typically yellow to orange) indicating imine formation.

  • Workup: Cool the mixture to room temperature. If precipitation does not occur, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol/chloroform.

Protocol B: Direct Coordination (MOF/Polymer Linker)

When used directly, ABP acts as a semi-rigid V-shaped linker. The pyridine binds to the metal, while the amine can either bind (rare, requires high pH) or participate in Hydrogen Bonding to stabilize the crystal lattice.

Experimental Workflow: Solvothermal Synthesis

This protocol targets a 2D coordination polymer using Copper(II) as the node.

  • Stock Solutions:

    • Solution A: 0.1 mmol

      
       in 5 mL DMF.
      
    • Solution B: 0.2 mmol ABP in 5 mL DMF.

    • Solution C (Co-ligand): 0.1 mmol Terephthalic acid (optional, for pillaring) in 5 mL DMF.

  • Mixing: Slowly layer Solution B over Solution A in a narrow glass tube. If using Solution C, mix A and C first, then layer B.

  • Crystallization: Seal the tube and heat to 80°C in a programmable oven for 48 hours, followed by slow cooling (5°C/hour) to room temperature.

  • Observation: Look for block-shaped crystals (blue/green for Cu).

    • Self-Validation: If rapid precipitation occurs (powder), the concentration is too high. Dilute by 50% and repeat.

Structural Logic Diagram

CoordinationModes cluster_Modes Coordination Modes ABP 2-(4-Aminobenzyl)pyridine (Ligand) Mode1 Mode A: Monodentate (Pyridine N only) Most Common ABP->Mode1 Neutral pH Mode2 Mode B: Bridging (Pyridine N + Amine N) Requires High pH ABP->Mode2 Basic pH Mode3 Mode C: H-Bond Donor (Amine -NH2...O-Metal) Supramolecular Stabilization ABP->Mode3 Solid State

Figure 2: Coordination modes of ABP. The flexible methylene bridge allows Mode C to stabilize MOF pores.

Analytical Validation

To ensure the integrity of your ligand and complexes, verify the following spectral markers:

TechniqueMarkerExpected ObservationInterpretation

-NMR
Methylene Bridge (

)
Singlet

ppm
Confirms the bridge is intact. If split or shifted significantly, check for oxidation.
IR Spectroscopy Amine (

)
Doublet

Disappears in Schiff base derivatives; replaced by Imine (

) stretch at

.
UV-Vis


nm
Shift to visible region (>400 nm) indicates successful metal complexation (LMCT bands).

References

  • Schiff Base Synthesis Standards

    • Chemistry Research Journal, 2019, 4(2):87-92.
  • Coordination Polymer Methodologies

    • MDPI Crystals, "Cu(II) Complexes and Coordination Polymers with Pyridine Amides." (General methodology for pyridine-amine linkers).
  • Chemical Property Verification

    • PubChem Compound Summary for CID 459525: 2-(4-Aminobenzyl)pyridine.[1]

  • MOF Design Principles

    • RSC Advances, "Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands." (Context for amine-functionalized linkers).

Sources

Application Note: Strategic Utilization of 2-(4-Aminobenzyl)pyridine in Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Type II kinase inhibitors—molecules that stabilize the inactive "DFG-out" conformation of kinases—remains a cornerstone of targeted cancer therapy. 2-(4-Aminobenzyl)pyridine (CAS: 50630-66-5) serves as a critical pharmacophore in this domain. Its unique structure, featuring a pyridine ring linked via a flexible methylene bridge to a nucleophilic aniline, allows it to function as a versatile "Hinge Binder" or "Solvent Front" moiety in the design of inhibitors targeting VEGFR-2 , PDGFR , and c-Kit .

This guide details the strategic application of 2-(4-Aminobenzyl)pyridine in synthesizing Diaryl Urea anticancer agents (analogs of Sorafenib and Regorafenib). It provides a validated protocol for high-purity coupling, purification, and biological validation.

Pharmacophore Analysis & Rational Design

The efficacy of 2-(4-Aminobenzyl)pyridine stems from its ability to bridge the ATP-binding pocket and the allosteric hydrophobic pocket of the kinase.

Structural MotifFunction in Kinase Binding
Pyridine Nitrogen Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the hinge region (e.g., Cys919 in VEGFR-2) or solvent-exposed residues.
Methylene Bridge Provides rotational freedom (entropy), allowing the inhibitor to induce an induced-fit mechanism without steric clash.
Aniline (-NH2) The nucleophilic attachment point for the Urea Linker (via reaction with isocyanates). The resulting urea forms bidentate H-bonds with the conserved Glu/Asp residues in the kinase active site.
Comparative SAR Context

While commercial drugs like Motesanib utilize a pyridine-4-ylmethyl isomer, the pyridine-2-ylmethyl motif (this compound) is frequently employed in Structure-Activity Relationship (SAR) libraries to optimize binding affinity and solubility. It is particularly valuable for "Scaffold Hopping" to bypass patent restrictions or improve metabolic stability.

Experimental Protocol: Synthesis of Diaryl Urea Inhibitors

Objective

To synthesize a VEGFR-2 inhibitor model compound: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(pyridin-2-ylmethyl)phenyl)urea .

Materials & Reagents
  • Precursor: 2-(4-Aminobenzyl)pyridine (CAS: 50630-66-5), >98% purity.

    • Note: If supplied as dihydrochloride salt (CAS: 58498-12-7), neutralization is required (see Step 1).

  • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Diisopropylethylamine (DIPEA) (only if using salt form).

Workflow Diagram

SynthesisWorkflow Start Start: 2-(4-Aminobenzyl)pyridine (Free Base or Salt) Prep Step 1: Solubilization & Neutralization (if Salt) Start->Prep Dissolve in DCM/THF React Step 2: Isocyanate Addition (0°C -> RT, 4-12h) Prep->React Add Isocyanate Monitor QC Check: TLC/LC-MS (Target: [M+H]+ = 406.1) React->Monitor Monitor->React Incomplete Workup Step 3: Precipitation & Filtration Monitor->Workup Complete Final Final Product: Diaryl Urea Inhibitor Workup->Final Recrystallize

Caption: Step-by-step synthetic workflow for urea coupling. Blue: Precursor; Yellow: Reaction; Green: Purification; Red: Final Product.

Detailed Procedure
Step 1: Preparation of the Nucleophile
  • Charge a flame-dried Round Bottom Flask (RBF) with 2-(4-Aminobenzyl)pyridine (1.0 eq, 5.43 mmol, 1.0 g).

  • Add Anhydrous DCM (20 mL). The solution should be clear.

    • Critical: If using the HCl salt, add DIPEA (2.5 eq) and stir for 15 minutes until the free base is liberated. The solution may turn slightly yellow.

Step 2: Coupling Reaction
  • Cool the reaction mixture to 0°C using an ice bath.

  • Dropwise add a solution of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in DCM (5 mL) over 10 minutes.

    • Why: Slow addition prevents the formation of symmetrical urea byproducts.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours .

    • Visual Cue: A heavy white precipitate (the urea product) typically forms within 1-2 hours.

Step 3: Workup and Purification [1]
  • Filtration: Filter the precipitated solid using a sintered glass funnel.

  • Wash: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate and soluble impurities.

  • Recrystallization (Optional but Recommended): If purity is <95% by HPLC, recrystallize from hot Ethanol/Ethyl Acetate (1:1) .

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Identity 1H NMR (DMSO-d6, 400 MHz)Urea Protons: Two singlets at δ 8.8–9.2 ppm.Pyridine: Multiplets at δ 8.5 (d), 7.7 (t).Methylene: Singlet at δ 4.0–4.2 ppm.
Mass Spec LC-MS (ESI+)[M+H]+ consistent with theoretical mass (e.g., 406.1 Da).
Biological Assay: VEGFR-2 Kinase Inhibition

To validate the biological activity of the synthesized compound, use a FRET-based or ADP-Glo kinase assay.

  • Enzyme: Recombinant Human VEGFR-2 (KDR).

  • Substrate: Poly (Glu:Tyr) 4:1.

  • Protocol: Incubate compound (10-point dose response, 1 nM – 10 µM) with enzyme and ATP (Km concentration) for 60 mins.

  • Readout: Measure ATP depletion or phosphorylation signal.

  • Expectation: Potent compounds in this class typically exhibit IC50 < 100 nM .[2]

Mechanism of Action Diagram

The following diagram illustrates how the synthesized molecule binds to the kinase active site, stabilizing the inactive conformation.

BindingMechanism Inhibitor Synthesized Inhibitor (2-(4-Aminobenzyl)pyridine Core) Hinge Hinge Region (Cys919) Inhibitor->Hinge Pyridine N: H-Bond Acceptor Gatekeeper Gatekeeper Residue (Val916) Inhibitor->Gatekeeper Hydrophobic Interaction DFG DFG Motif (Asp-Phe-Gly) Inhibitor->DFG Urea: Bidentate H-Bonds (Glu885/Asp1046) Kinase VEGFR-2 Kinase Domain (DFG-Out Conformation)

Caption: Binding mode of the synthesized urea inhibitor. The pyridine core anchors to the hinge/solvent front, while the urea moiety locks the kinase in the inactive state.

References

  • PubChem. (2023). 2-(4-Aminobenzyl)pyridine Compound Summary. National Library of Medicine. [Link]

  • Wang, F., et al. (2017). Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2. European Journal of Medicinal Chemistry. [Link]

  • Adib, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Iranian Journal of Pharmaceutical Research. [Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Compounds from 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobials and the Potential of Pyridine Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyridine and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[1] Their unique electronic properties and ability to engage in various biological interactions make them a fertile ground for the design of new therapeutic agents.[1] 2-(4-Aminobenzyl)pyridine is a particularly attractive starting scaffold due to the presence of two key reactive sites: the primary aromatic amine and the pyridine nitrogen. These sites offer opportunities for a diverse range of chemical modifications to explore the structure-activity relationship (SAR) and optimize antimicrobial efficacy.

This comprehensive guide provides a detailed roadmap for the synthesis, characterization, and antimicrobial evaluation of novel compounds derived from 2-(4-Aminobenzyl)pyridine. We will delve into the rationale behind synthetic strategies, provide step-by-step protocols for derivatization, and outline robust methodologies for assessing antimicrobial activity. The overarching goal is to equip researchers with the foundational knowledge and practical tools to unlock the therapeutic potential of this promising molecular scaffold.

I. Rationale for Derivatization: Targeting Key Microbial Processes

The antimicrobial activity of pyridine-containing compounds is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[2] The strategic modification of the 2-(4-Aminobenzyl)pyridine scaffold can enhance these activities.

  • Lipophilicity and Membrane Interaction: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the lipid-rich cell membranes of bacteria. This can be achieved by introducing long alkyl chains or aromatic moieties. The antimicrobial activity of certain 1-alkyl-pyridinium salts is linked to their adsorption on the bacterial cell surface, leading to membrane disruption.[2]

  • Hydrogen Bonding and Target Binding: The introduction of functional groups capable of hydrogen bonding, such as amides and sulfonamides, can facilitate interactions with specific biological targets within the microbe, such as enzymes or proteins involved in cell wall synthesis.

  • Chelation of Metal Ions: The incorporation of Schiff base moieties can introduce metal-chelating properties, which may be crucial for inhibiting metalloenzymes that are essential for microbial survival.

This guide will focus on two primary derivatization strategies targeting the versatile amino group of 2-(4-Aminobenzyl)pyridine: Schiff base formation and N-acylation .

II. Synthetic Protocols for the Derivatization of 2-(4-Aminobenzyl)pyridine

The following protocols are designed to be robust and adaptable, allowing for the generation of a library of derivatives for comprehensive SAR studies.

A. Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[3] This reaction provides a straightforward method to introduce a wide variety of substituents.

Protocol 1: General Procedure for the Synthesis of Schiff Bases from 2-(4-Aminobenzyl)pyridine

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-Aminobenzyl)pyridine in a suitable solvent (e.g., ethanol, methanol) at room temperature.

  • Addition of Carbonyl Compound: Add 1.1 equivalents of the desired aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde, cinnamaldehyde) to the solution.

  • Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the dehydration step.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as FT-IR (disappearance of the N-H stretch of the primary amine and appearance of the C=N imine stretch), ¹H NMR, and ¹³C NMR spectroscopy.

Diagram 1: General Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 2-(4-Aminobenzyl)pyridine C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) A->C B Aldehyde/Ketone B->C D Reflux (2-4 hours) C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H Characterization (FT-IR, NMR) G->H

Caption: Workflow for the synthesis of Schiff base derivatives.

B. Synthesis of N-Acyl Derivatives

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form an amide linkage.[6][7]

Protocol 2: General Procedure for N-Acylation using Acyl Chlorides

  • Dissolution of Amine: Dissolve 1.0 equivalent of 2-(4-Aminobenzyl)pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the N-acyl derivative by FT-IR (presence of the amide C=O stretch), ¹H NMR, and ¹³C NMR spectroscopy.

Diagram 2: N-Acylation Reaction Pathway

N_Acylation amine 2-(4-Aminobenzyl)pyridine intermediate Reaction Mixture amine->intermediate acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate base Base (e.g., Triethylamine) base->intermediate solvent Anhydrous Solvent solvent->intermediate product N-Acyl Derivative intermediate->product byproduct HCl intermediate->byproduct

Caption: Key components in the N-acylation of 2-(4-Aminobenzyl)pyridine.

III. Protocols for Antimicrobial Susceptibility Testing

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The following standardized protocols are recommended for obtaining reliable and reproducible data.

A. Preparation of Microbial Cultures and Inoculum
  • Bacterial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Fungal Strains: A selection of clinically relevant fungi (e.g., Candida albicans, Aspergillus niger) should also be included.

  • Culture Conditions: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) at their optimal temperatures (typically 37°C for bacteria and 28-30°C for fungi).

  • Inoculum Standardization: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

B. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Protocol 3: Broth Microdilution Method for MIC Determination

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized compounds and a standard control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

C. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Protocol 4: Determining MBC/MFC

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.

  • Determining the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

IV. Data Presentation and Interpretation

The antimicrobial activity data should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Example of Antimicrobial Activity Data for 2-(4-Aminobenzyl)pyridine Derivatives

Compound IDR Group (Schiff Base)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
ABP-01 H>128>128>128
ABP-SB-01 -C₆H₅64128128
ABP-SB-02 -C₆H₄-OH (para)326464
ABP-AC-01 -COCH₃128>128>128
Ciprofloxacin (Control)0.50.251

V. Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the antimicrobial data in conjunction with the chemical structures of the derivatives will reveal key SAR insights. For instance, the data in Table 1 suggests that the introduction of a hydroxyl group on the phenyl ring of the Schiff base derivative (ABP-SB-02) enhances the activity against S. aureus compared to the unsubstituted phenyl derivative (ABP-SB-01). This could be due to increased hydrogen bonding interactions with a target molecule.

Diagram 3: Conceptual SAR Flowchart

SAR_Analysis start Synthesized Compound Library mic_mbc MIC/MBC Data start->mic_mbc structural_features Structural Features (e.g., Substituents, Lipophilicity) start->structural_features correlation Correlate Structure with Activity mic_mbc->correlation structural_features->correlation sar_insights Identify Key SAR Insights correlation->sar_insights lead_optimization Lead Optimization sar_insights->lead_optimization new_compounds Design of New Compounds lead_optimization->new_compounds

Caption: Flowchart for Structure-Activity Relationship (SAR) analysis.

VI. Troubleshooting and Considerations

  • Solubility Issues: Some derivatives may exhibit poor solubility in aqueous media. It is crucial to use a minimal amount of a biocompatible solvent like DMSO and ensure it does not affect microbial growth at the concentrations used.

  • Reaction Monitoring: Close monitoring of reactions by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purity of Compounds: The purity of the synthesized compounds is critical for accurate antimicrobial testing. Ensure thorough purification and characterization before biological evaluation.

  • Standardized Testing Conditions: Adherence to standardized antimicrobial susceptibility testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is vital for generating reproducible and comparable data.

VII. Conclusion

2-(4-Aminobenzyl)pyridine represents a versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic and microbiological protocols detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this core structure. Through rational design, efficient synthesis, and rigorous biological evaluation, it is possible to identify new lead compounds that can contribute to the ongoing fight against antimicrobial resistance.

References

  • El-Deen, E. M., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Antibiotics, 9(10), 695. [Link]

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  • Al-Salahi, R. A., et al. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. [Link]

  • Brycki, B., et al. (2017). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. Molecules, 22(1), 130. [Link]

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  • Patel, K. C., et al. (2012). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 453-458. [Link]

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  • Rios, J. L., et al. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127-149. [Link]

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  • Gîrd, C. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3187. [Link]

  • Al-Omar, M. A. (2010). Pyridine Thienopyrimidine and Pyrazolopyrimidine as Antimicrobial Agents. Molecules, 15(9), 5963-5975. [Link]

  • Panda, S. S., & Jain, S. (2015). Synthesis and antimicrobial activity of some novel pyridine based 1, 2, 4-triazole derivatives. Der Pharma Chemica, 7(1), 164-171. [Link]

  • Bhardwaj, V., et al. (2016). Synthesis, characterization and antimicrobial evaluation of novel pyridine containing imidazo [2, 1-b][8][9][10] thiadiazole derivatives. Der Pharma Chemica, 8(1), 354-360. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Hamada, Y., & Pandey, P. P. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine. IntechOpen. [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. [Link]

  • Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 553-558. [Link]

  • El-Sayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(1), 1-17. [Link]

  • Liu, H., et al. (2019). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

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mass spectrometry of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(4-Aminobenzyl)pyridine

Abstract

This document provides a detailed guide for the analysis of 2-(4-aminobenzyl)pyridine using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this guide explains the core principles, offers detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses expected fragmentation patterns. The methodologies are designed to provide a robust framework for the identification, quantification, and purity assessment of this important bifunctional molecule, which serves as a critical building block in medicinal chemistry and materials science.

Introduction

2-(4-Aminobenzyl)pyridine is a heterocyclic aromatic amine featuring both a pyridine ring and an aniline moiety. This unique structure makes it a valuable intermediate in the synthesis of pharmacologically active compounds and functional materials. The two nitrogen atoms, with their distinct basicities, offer multiple sites for chemical modification, while the aromatic systems provide a rigid scaffold.

Accurate and sensitive analytical methods are paramount for ensuring the quality and integrity of 2-(4-aminobenzyl)pyridine in research and development. Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled specificity and sensitivity for this purpose. It enables precise molecular weight confirmation, structural elucidation through fragmentation analysis, and quantification at trace levels. This guide details the application of electrospray ionization (ESI) for LC-MS analysis—ideal for this polar, basic compound—and electron ionization (EI) for GC-MS, providing a complementary technique for identity confirmation and volatile impurity analysis.

Physicochemical Properties of 2-(4-Aminobenzyl)pyridine

Understanding the physicochemical properties of the analyte is fundamental to method development in mass spectrometry. These properties dictate the choice of sample preparation, chromatography, and ionization technique.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂[1][2]
Molecular Weight 184.24 g/mol [2][3]
Monoisotopic Mass 184.100048 Da[2][3]
Structure Pyridine ring linked by a methylene bridge to an aniline ring
Key Functional Groups Primary Aromatic Amine (-NH₂), Pyridine Nitrogen
Predicted pKa The pyridine nitrogen (pKa ~5.2) and the aniline nitrogen (pKa ~4.6) are basic and readily protonated.[4]
Solubility Low solubility in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[5]

The presence of two basic nitrogen atoms makes 2-(4-aminobenzyl)pyridine an excellent candidate for positive-ion mode electrospray ionization (ESI), where it can be readily protonated to form [M+H]⁺ or [M+2H]²⁺ ions.

Mass Spectrometric Analysis: Ionization and Fragmentation

Choice of Ionization Technique

The selection of an appropriate ionization method is critical for successful analysis.

  • Electrospray Ionization (ESI): This is the preferred method for LC-MS analysis of 2-(4-aminobenzyl)pyridine. As a "soft" ionization technique, it minimizes in-source fragmentation, typically yielding an abundant protonated molecular ion ([M+H]⁺ at m/z 185.1).[6] This is ideal for quantification and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. The analysis is best performed in positive ion mode due to the basic nature of the molecule's nitrogen atoms.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative to ESI, especially for less polar compounds or when analyzing samples in less polar mobile phases.[7] It is also a soft ionization technique that would be expected to produce a strong [M+H]⁺ signal.

  • Electron Ionization (EI): This "hard" ionization technique is used in GC-MS. It involves bombarding the analyte with high-energy electrons (~70 eV), resulting in extensive and reproducible fragmentation.[8] While the molecular ion (m/z 184.1) may be observed, the resulting fragment ions provide a detailed "fingerprint" that is highly valuable for structural confirmation and library matching.[8][9]

Predicted Fragmentation Pathway (EI)

Under Electron Ionization (EI), the molecular ion ([C₁₂H₁₂N₂]⁺˙ at m/z 184) is expected to undergo fragmentation through several key pathways. The most favorable cleavage is the benzylic C-C bond, as it results in the formation of a stable tropylium-like ion or a stabilized benzyl cation.

The primary fragmentation events include:

  • Loss of a Hydrogen Radical (H•): Formation of a stable, conjugated ion at m/z 183.

  • Benzylic Cleavage: The bond between the methylene bridge and the aniline ring can break, leading to the formation of the aminotropylium cation at m/z 106.

  • Formation of Pyridylmethyl Cation: Cleavage of the bond between the methylene bridge and the pyridine ring can form the pyridylmethyl cation at m/z 92.

G M [M]+• m/z 184 F183 [M-H]+ m/z 183 M->F183 - H• F106 [C7H8N]+ m/z 106 M->F106 Benzylic Cleavage F92 [C6H6N]+ m/z 92 M->F92 Benzylic Cleavage F78 [C5H4N]+ m/z 78 F92->F78 - CH2

Caption: Predicted EI fragmentation of 2-(4-Aminobenzyl)pyridine.

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS

Principle: This protocol uses reverse-phase liquid chromatography for separation, followed by ESI-MS for sensitive detection and quantification. It is suitable for analyzing the compound in complex matrices, such as reaction mixtures or biological fluids, after appropriate sample cleanup.[10][]

Materials and Reagents:

  • 2-(4-Aminobenzyl)pyridine reference standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I Ultrapure or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 0.22 µm Syringe filters (PTFE or other compatible material)

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-(4-aminobenzyl)pyridine in methanol.

    • Perform serial dilutions of the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • Dissolve the sample in methanol to an estimated concentration within the calibration range.

    • If the sample is in a complex matrix, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.[12] A cation-exchange SPE cartridge can be effective for aromatic amines.[13]

    • Vortex the sample solution thoroughly.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Data Acquisition:

    • Set up the LC-MS system according to the parameters in the table below.

    • Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

    • Inject a blank (50:50 methanol:water) to ensure the system is clean.

    • Run the calibration standards, followed by the samples.

Table of LC-MS Parameters:

Parameter Recommended Setting Rationale
LC System U)HPLC System Provides high resolution and speed.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for better ESI response and peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent.
Gradient 5% B to 95% B over 5 min; hold at 95% for 1 min; return to 5% B and re-equilibrate for 2 min. A standard gradient to ensure elution and column cleaning.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 2-5 µL
MS System Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap)
Ionization Mode ESI, Positive Analyte is basic and readily protonated.
Scan Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
SIM/MRM Ion Precursor: m/z 185.1 ([M+H]⁺). Product ions for MRM can be determined by infusion (e.g., m/z 106.1).
Capillary Voltage 3.5 kV
Source Temp. 120 °C

| Desolvation Temp. | 350 °C | |

Protocol 2: Identity Confirmation by GC-MS

Principle: This method is ideal for confirming the identity of a purified sample of 2-(4-aminobenzyl)pyridine. The resulting EI mass spectrum serves as a highly specific fingerprint that can be compared to library spectra.[14]

Materials and Reagents:

  • 2-(4-Aminobenzyl)pyridine sample

  • Methanol or Dichloromethane (GC grade)

  • Helium (99.999% purity)

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile solvent like methanol or dichloromethane.

    • Transfer the solution to a GC vial. No derivatization is typically required for this compound.

  • Instrumentation and Data Acquisition:

    • Set up the GC-MS system according to the parameters below.

    • Perform a solvent blank injection to verify system cleanliness.

    • Inject the sample.

Table of GC-MS Parameters:

Parameter Recommended Setting Rationale
GC System Gas Chromatograph with a split/splitless injector Standard for capillary GC.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) A non-polar column suitable for a wide range of aromatic compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert and provides good efficiency.
Injector Temp. 250 °C Ensures rapid volatilization of the analyte.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading with a concentrated sample.
Oven Program Start at 100 °C, hold for 1 min; ramp at 15 °C/min to 280 °C; hold for 5 min. A general-purpose program to ensure elution without thermal degradation.
MS System Quadrupole Mass Analyzer
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy for reproducible fragmentation and library matching.
Source Temp. 230 °C

| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |

Data Interpretation and Expected Results

The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in identification.

Expected Mass Fragments:

Ionization Expected Ion (m/z) Identity Notes
ESI (+) 185.1 [M+H]⁺ Protonated molecular ion. Base peak in full scan mode.
EI 184.1 [M]⁺˙ Molecular ion.
EI 183.1 [M-H]⁺ Loss of a hydrogen atom.

| EI | 106.1 | [C₇H₈N]⁺ | Benzylic cleavage, formation of aminotropylium ion. Often a major fragment.[2] |

The GC-MS data available in the PubChem database (CID 459525) confirms the presence of major ions at m/z 184, 183, and 106, validating the predicted fragmentation pathway.[2]

Overall Analytical Workflow

The logical progression from sample receipt to final report is crucial for maintaining data integrity.

G cluster_prep Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Dilution, Extraction) Sample->Prep LCMS LC-MS Analysis (Quantification) Prep->LCMS GCMS GC-MS Analysis (Identification) Prep->GCMS Processing Data Processing (Integration, Library Search) LCMS->Processing GCMS->Processing Report Final Report Processing->Report

Caption: General workflow for MS analysis of 2-(4-Aminobenzyl)pyridine.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the robust and reliable analysis of 2-(4-aminobenzyl)pyridine by mass spectrometry. The LC-MS method is ideally suited for sensitive quantification in various matrices, while the GC-MS method offers definitive structural confirmation. By understanding the compound's properties and applying the appropriate techniques, researchers can ensure the quality and purity of this key synthetic intermediate, supporting advancements in drug discovery and materials science.

References

  • Pipzine Chemicals. (n.d.). 2-(4-Methoxybenzyl)-Amino Pyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459525, 2-(4-Aminobenzyl)pyridine. Retrieved from [Link]

  • Varga, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Retrieved from [Link]

  • Lorenzo-Parodi, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Retrieved from [Link]

  • Watson, D. G. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. ResearchGate. Retrieved from [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Chen, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry - Ionization Methods. Retrieved from [Link]

  • Aznar, M., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. University of Zaragoza. Retrieved from [Link]

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Aminobenzyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-(4-aminobenzyl)pyridine (also known as 4-(pyridin-2-ylmethyl)aniline) is a critical intermediate step in the production of various antihistamines (e.g., Chlorpheniramine analogs) and kinase inhibitors.

Low yields in this synthesis typically stem from two distinct bottlenecks:

  • Precursor Instability: The condensation of 2-picoline with 4-chloronitrobenzene is prone to oxidative tar formation ("oxidative polymerization").

  • Reduction Selectivity: Reducing the nitro group without hydrogenating the pyridine ring or poisoning the catalyst.

This guide provides a modular approach to optimizing both the precursor synthesis and the final reduction step.

Module 1: Precursor Assembly (The Critical Bottleneck)

The formation of 2-(4-nitrobenzyl)pyridine is the most yield-sensitive step. It involves the nucleophilic aromatic substitution (


) of 4-chloronitrobenzene by the 2-picolyl anion.
The Chemistry
  • Reagents: 2-Picoline (Nucleophile), 4-Chloronitrobenzene (Electrophile), Strong Base.

  • Mechanism: The methyl protons of 2-picoline are weakly acidic (

    
    ). A strong base is required to generate the carbanion, which then attacks the halogenated nitrobenzene.
    
Protocol Optimization: The "Clean" Route

Avoid standard hydroxides (NaOH/KOH). They are insufficiently basic and lead to slow reactions with high byproduct formation.

Recommended Conditions:

  • Base: Sodium Hydride (60% in oil) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Atmosphere: Strict Nitrogen/Argon atmosphere (Oxygen causes rapid oxidative degradation of the picolyl anion into dark tars).

Step-by-Step Protocol (Scale: 10 mmol)
  • Deprotonation: Suspend NaH (1.2 eq) in dry DMF (15 mL) under

    
     at 0°C. Add 2-picoline (1.1 eq) dropwise. Stir for 30 min until 
    
    
    
    evolution ceases and the solution turns deep red/orange (formation of picolyl anion).
  • Coupling: Add a solution of 4-chloronitrobenzene (1.0 eq) in DMF (5 mL) dropwise to the anion at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Do not reflux unless necessary; heat promotes polymerization.

  • Quench: Pour cautiously onto crushed ice/water. The product should precipitate as a solid.[1]

Module 2: Reduction Strategy (Yield Optimization)

Once the nitro-precursor is secured, the reduction to the amine must be chemoselective.

Method Comparison
FeatureMethod A: Catalytic Hydrogenation (

)
Method B: Iron-Ammonium Chloride (Recommended)
Reagents

(balloon/Parr), 10% Pd/C, MeOH
Iron powder,

, EtOH/Water
Selectivity Moderate. Risk of reducing the pyridine ring or cleaving the benzyl bond.High. Chemoselective for

. Pyridine ring remains intact.
Yield 60–75% (Variable)85–95% (Robust)
Workup Filtration (Fire hazard with dry Pd/C).Filtration of Iron sludge (Emulsion risk).
Suitability Small scale (<1g)Scale-up (>5g)
Recommended Protocol: Iron-Mediated Reduction

This method avoids the risk of pyridine poisoning the Pd catalyst and prevents over-reduction.

  • Setup: In a round-bottom flask, dissolve 2-(4-nitrobenzyl)pyridine (1 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    , 5 eq) and Iron Powder (325 mesh, 4 eq).
    
  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Visual Check: The reaction usually turns from yellow/orange to a muddy grey/black.

  • Workup (Crucial for Yield):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify: The residue contains the amine hydrochloride salt.[2] Add saturated

      
       until pH > 9.
      
    • Extract: Extract with Ethyl Acetate (

      
      ).[3][4] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[3]

Module 3: Visualization & Logic

Synthesis Workflow & Troubleshooting Logic

G Start Start: 2-Picoline + 4-Chloronitrobenzene Step1 Step 1: Carbanion Formation (NaH/DMF, 0°C) Start->Step1 Check1 Color Change? (Deep Red/Orange) Step1->Check1 Step2 Step 2: Coupling (SnAr) Check1->Step2 Yes Err1 Error: Moisture in Solvent (No Anion) Check1->Err1 No (Solution remains pale) Intermed Intermediate: 2-(4-nitrobenzyl)pyridine Step2->Intermed Err2 Error: Oxidative Tars (O2 Leak) Step2->Err2 Dark Black Tar Formed Step3 Step 3: Reduction (Fe / NH4Cl / EtOH) Intermed->Step3 Final Product: 2-(4-aminobenzyl)pyridine Step3->Final Err3 Error: Pyridine Reduction (If using H2/Pd) Step3->Err3 Over-hydrogenation

Figure 1: Decision tree for synthesis and troubleshooting. Note the critical checkpoint at the carbanion formation stage.

Troubleshooting Guide (FAQ)

Q1: My precursor reaction turned into a black, sticky tar. What happened?

A: This is "Oxidative Polymerization." The picolyl anion is extremely sensitive to oxygen.

  • Fix: Ensure all glassware is flame-dried. Degas your DMF/DMSO by bubbling nitrogen through it for 15 minutes before use. Keep the reaction under a positive pressure of nitrogen.

Q2: The Iron reduction workup resulted in a stubborn emulsion.

A: Iron oxide sludge is notorious for this.

  • Fix: Do not extract the reaction mixture directly. Filter through Celite first while the mixture is still hot. If an emulsion still forms during extraction, add a small amount of saturated NaCl (brine) or use a few drops of Methanol to break the surface tension.

Q3: Can I use catalytic hydrogenation ( ) instead of Iron?

A: Yes, but with caution.

  • Risk: The pyridine nitrogen can poison the catalyst, stalling the reaction, or the ring itself can be reduced to a piperidine derivative.

  • Modification: If you must use hydrogenation, use Platinum Oxide (

    
    )  (Adams' catalyst) in Ethanol, or add a small amount of acid (e.g., HCl) to protonate the pyridine ring, protecting it from catalyst poisoning (though this increases the risk of ring reduction). The Iron method is generally superior for this specific substrate.
    
Q4: My yield is low (<40%). Where is the product?

A: Check the aqueous layer.

  • Reason: 2-(4-aminobenzyl)pyridine is a base. If your workup was acidic or neutral, the product might be trapped in the aqueous phase as a salt.

  • Fix: Ensure the aqueous phase is adjusted to pH 10–12 (using NaOH or

    
    ) before extraction with organic solvent.
    

References

  • Precursor Synthesis (Condensation)

    • Kalir, A., et al. "2-Picolyl-p-chlorophenyl Ketone." Journal of Medicinal Chemistry, vol. 12, no. 3, 1969.
    • Note: While older, the base-promoted alkylation of 2-picoline is a foundational reaction.
    • Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, vol. 88, 1988.

  • Reduction Method (Iron/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. (Contextualizes mild reduction).
    • Standard Iron Protocol: "Reduction of Nitroarenes to Anilines."[2][5] Organic Syntheses, Coll.[6] Vol. 5, p. 829 (1973).

  • Product Characterization

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89868, 4-(Pyridin-2-ylmethyl)aniline."

Sources

how to prevent decomposition of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(4-Aminobenzyl)pyridine

  • Case ID: 2-4ABP-STAB-001

  • Support Tier: Level 3 (Senior Application Scientist)

  • Subject: Prevention of Decomposition, Storage Protocols, and Purification Strategies

Executive Summary

2-(4-Aminobenzyl)pyridine (CAS: 53242-88-9) is a bifunctional building block containing a pyridine ring and an aniline moiety connected by a methylene bridge.[1] Its decomposition is primarily driven by oxidative oligomerization of the primary amine and photo-oxidation of the activated benzylic methylene group.

This guide provides a self-validating workflow to prevent degradation, diagnose purity issues, and restore compromised samples.

Part 1: The Prevention Protocol (Storage & Handling)

The Golden Rule: Treat the free base as a "living" chemical species. It is thermodynamically driven to oxidize in the presence of air and light.

Storage Matrix
ParameterStandard Condition Gold Standard (Long-Term) Why? (The Science)
Atmosphere Tightly capped vialArgon backfill Oxygen promotes radical formation at the amine and benzylic carbon.[1] Argon is heavier than air, providing a better "blanket" than Nitrogen.
Temperature 4°C (Fridge)-20°C (Freezer) Arrhenius kinetics: Lowering temperature by 10°C roughly halves the rate of oxidative degradation.[1]
Light Amber vialAmber vial + Foil wrap Pyridine derivatives are photosensitizers; light energy catalyzes the formation of N-oxides and azo-linkages.[1]
State Solid Free BaseHCl Salt Form The protonated amine (salt) renders the lone pair unavailable for oxidative radical attack.
Handling Best Practices
  • Avoid Metal Spatulas: Trace transition metals (Fe, Cu) on metal spatulas can catalyze the auto-oxidation of anilines.[1] Use glass or Teflon-coated spatulas.

  • The "Schlenk" Technique: When dispensing for critical reactions, flush the headspace of the storage bottle with inert gas immediately after opening.

  • Desiccation: The pyridine nitrogen is hygroscopic. Moisture facilitates the formation of carbamates (reaction with CO₂) and hydrolytic cleavage. Store over desiccant.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My sample has turned from off-white to dark brown/black. Is it ruined?

  • Diagnosis: This is "Aniline Black" formation. The primary amine has undergone radical oxidation to form quinone-imine oligomers.

  • Impact: These impurities are radical scavengers and will poison palladium catalysts (e.g., in Suzuki/Buchwald couplings).[1]

  • Solution: Do not use as is. If the solid is free-flowing, you can attempt Recrystallization (See Part 3).[1] If it is a tar/oil, perform Acid-Base Extraction .[1]

Q2: The solid has become sticky or "gummy."

  • Diagnosis: Hygroscopicity and Carbamate formation. The compound has absorbed atmospheric water and reacted with CO₂.

  • Solution: Dissolve in DCM, dry over MgSO₄, filter, and rotovap. If it remains sticky, it may contain residual high-boiling solvents or significant decomposition products requiring column chromatography.[1]

Q3: I see an extra peak in the NMR at ~190 ppm (Carbon) or a shift in the methylene protons.

  • Diagnosis: Benzylic Oxidation. The -CH₂- bridge between the rings has oxidized to a ketone (C=O), forming a benzophenone-like derivative.[1]

  • Solution: This is a chemical change, not just an impurity. The sample is chemically compromised.[2] Purification is difficult; re-synthesis or purchasing fresh stock is recommended.

Part 3: Restoration & Purification Protocols

Workflow A: Acid-Base Extraction (The "Reset" Button)

Use this for bulk cleaning of brown/oxidized samples.

  • Dissolution: Dissolve the crude brown solid in 1M HCl (aq).

    • Mechanism:[3][4][5][6][7][8] The amine and pyridine protonate, becoming water-soluble salts.[1] Neutral organic impurities (oxidized tars) remain insoluble or less soluble.[1]

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Result: The yellow/brown impurities move into the organic layer. The product remains in the water. Discard the EtOAc.

  • Neutralization: Cool the aqueous layer on ice. Slowly add 1M NaOH or saturated NaHCO₃ until pH ~10-12.

    • Observation: The product will precipitate as a white/off-white solid or oil.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

Workflow B: Recrystallization (For Polishing)

Use this for slightly off-color samples to achieve >99% purity.[1]

  • Solvent System: Ethanol/Water (10:[1]1) or Toluene/Hexane.[1]

  • Protocol:

    • Dissolve solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Let cool slowly to room temperature, then 4°C.

    • Filter crystals and wash with cold Hexane.

Part 4: Scientific Mechanism & Logic

The Decomposition Pathway

The following diagram illustrates why the compound degrades. The "Danger Zones" are the primary amine (susceptible to radical attack) and the benzylic carbon (susceptible to oxygen insertion).

DecompositionPathway cluster_prevention Prevention Strategy Compound 2-(4-Aminobenzyl)pyridine (Fresh / Off-White) Radical Amine Radical Cation (Reactive Intermediate) Compound->Radical Light / O2 / Metal Trace BenzylicOx Benzylic Ketone (C=O Formation) Compound->BenzylicOx Slow Air Oxidation (Benzylic Position) Oligomer Azo/Quinone Oligomers (Brown Impurities) Radical->Oligomer Polymerization Argon Argon Atmosphere Salt HCl Salt Conversion

Figure 1: Mechanistic pathway of oxidative decomposition and stabilization strategies.

The Purification Logic

This flowchart guides the decision-making process for restoring sample integrity.

PurificationLogic Start Sample Assessment CheckColor Is sample Dark Brown/Black? Start->CheckColor CheckPurity Is Purity >95% (NMR)? CheckColor->CheckPurity No (Off-white/Yellow) AcidBase Perform Acid-Base Extraction (Remove neutral tars) CheckColor->AcidBase Yes Recryst Recrystallize (Ethanol/Water) CheckPurity->Recryst No (Minor Impurities) Use Ready for Use CheckPurity->Use Yes AcidBase->CheckPurity Recryst->Use Discard Discard / Re-synthesize

Figure 2: Decision tree for purification based on visual and analytical inspection.

References

  • Organic Syntheses. Oxidation of Amines to Azo Compounds: General Mechanisms. [Link]

  • National Institutes of Health (PubChem). 2-(4-Aminobenzyl)pyridine Compound Summary. [Link][1]

Sources

Technical Support Center: Scaling Up 2-(4-Aminobenzyl)pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for CAS 21095-20-5

Executive Summary: The Scale-Up Challenge

Scaling up the production of 2-(4-Aminobenzyl)pyridine (from gram to kilogram scale) centers almost exclusively on the efficient and selective reduction of its precursor, 2-(4-nitrobenzyl)pyridine (CAS 1083-48-3).

While the transformation appears simple on paper (


), the presence of the pyridine ring introduces a critical selectivity challenge. Under unoptimized hydrogenation conditions, the pyridine ring is susceptible to reduction, yielding piperidine impurities that are difficult to separate. Furthermore, the exothermic nature of nitro-reduction (

) poses significant thermal safety risks at scale.

This guide provides a self-validating workflow to navigate these challenges, ensuring high purity (>98%) and safe operation.

Master Reaction Scheme & Impurity Profiling

To troubleshoot effectively, you must visualize the "Invisible" side reactions. The diagram below maps the desired pathway against the two primary failure modes: Incomplete Reduction (accumulation of hydroxylamine) and Over-Reduction (saturation of the pyridine ring).

ReactionPathways cluster_legend Process Control Legend Precursor 2-(4-Nitrobenzyl)pyridine (Starting Material) Nitroso Nitroso Intermediate (Transient) Precursor->Nitroso + H2 Hydroxyl Hydroxylamine (Accumulates if H2 low) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (High pH) Target 2-(4-Aminobenzyl)pyridine (TARGET PRODUCT) Hydroxyl->Target + H2 (Slow Step) Hydroxyl->Azoxy Condensation OverRed Piperidine Analog (Over-reduction Impurity) Target->OverRed Excess H2 / High T / Pt Catalyst Legend Red Nodes = Critical Quality Attributes (CQA) to Monitor

Figure 1: Reaction network showing the main reduction pathway and competing side reactions (over-reduction and dimerization).

Troubleshooting Guide: Critical Process Parameters (CPPs)

Issue 1: "My reaction stalls at 90% conversion, and adding more catalyst doesn't help."

Diagnosis: This is classically Hydroxylamine Stalling . The reduction of the hydroxylamine intermediate (


) to the amine (

) is the rate-determining step. If the reaction stalls here, it is rarely due to lack of catalyst activity but rather mass transfer limitations or catalyst poisoning .

The Fix (Self-Validating Protocol):

  • Check Hydrogen Mass Transfer (

    
    ):  At scale, the headspace pressure is irrelevant if the agitation cannot break the gas into fine bubbles.
    
    • Action: Increase agitation speed (RPM) to the maximum safe limit.

    • Validation: Calculate the hydrogen consumption rate. If it flatlines before theoretical uptake (3 moles H2 per mole substrate), you are mass-transfer limited.

  • Promoter Addition: The hydroxylamine reduction is acid-catalyzed.

    • Action: Add a catalytic amount of acetic acid (1-2 eq) or verify your solvent isn't too basic. The pyridine ring itself can act as a base, potentially buffering the system and slowing the final step.

  • Temperature Bump: The activation energy for the final step is higher.

    • Action: Once 80% H2 uptake is reached, increase temperature by 5-10°C to push the hydroxylamine to the amine.

Issue 2: "I'm seeing 5-10% over-reduced (piperidine) impurity."

Diagnosis: You are likely using Platinum (Pt) or Palladium (Pd) under conditions that are too aggressive. The pyridine ring is electron-deficient but will reduce if the catalyst is highly active and hydrogen pressure is high.

The Fix:

  • Switch Catalyst: Move to 5% Pd/C (Sulfided) or Raney Nickel . Sulfided catalysts are "poisoned" enough to prevent aromatic ring reduction but active enough for nitro reduction.

    • Why? Un-doped Pd/C is notorious for ring hydrogenation, especially in acidic media.

  • Solvent Control: Avoid acidic solvents if using standard Pd/C. Protonated pyridine (pyridinium) is significantly easier to reduce to piperidine than free pyridine.

    • Protocol: Run the reaction in Methanol or Ethanol without added mineral acids. If acid is needed for solubility, ensure strict temperature control (<40°C).

Issue 3: "The product is colored (pink/red) instead of off-white."

Diagnosis: Trace Azoxy or Azo impurities. These are formed via the condensation of nitroso and hydroxylamine intermediates, typically under basic conditions or due to oxygen exposure during workup.

The Fix:

  • Strict Anaerobic Workup: The product is an electron-rich aniline derivative; it oxidizes easily.

    • Action: Degas all workup solvents. Store the wet cake under nitrogen.

  • Charcoal Treatment:

    • Action: If color persists, treat the crude solution with activated carbon (e.g., Darco G-60) at 50°C for 30 minutes before crystallization.

    • Validation: Measure absorbance at 450nm. Acceptance criteria should be established (e.g., <0.05 AU).

Scale-Up Engineering: Thermal Safety & Workflow

The reduction of a nitro group releases ~550 kJ/mol. For a 10kg batch of 2-(4-nitrobenzyl)pyridine (MW ~214), this releases ~25,000 kJ of energy—enough to boil the solvent instantly if uncontrolled.

Recommended Process Workflow

ProcessFlow Start Raw Material Check (Limit Nitrochlorobenzene <0.1%) Reactor Hydrogenation Reactor (Hastelloy/SS316) Start->Reactor Dosing Semi-Batch Mode (Feed Substrate or H2 limit) Reactor->Dosing Control Exotherm Filtration Catalyst Filtration (Sparkler/Candle Filter) Reactor->Filtration IPC: HPLC >99.5% Dosing->Reactor Scavenger Metal Scavenging (Optional: Si-Thiol) Filtration->Scavenger Cryst Crystallization (IPA/Heptane or Toluene) Scavenger->Cryst Dry Vacuum Drying (<45°C, N2 bleed) Cryst->Dry

Figure 2: Optimized scale-up workflow emphasizing semi-batch operation for heat control.

Data Table: Catalyst & Solvent Selection Matrix
Catalyst SystemSelectivity (Nitro vs Pyridine)RateRisk ProfileRecommendation
10% Pd/C Low (Risk of ring reduction)FastHigh ExothermAvoid unless strictly T-controlled (<30°C).
5% Pd/C (Sulfided) High ModerateModeratePreferred for scale-up.
Raney Nickel HighFastPyrophoric Good alternative, but handling dry RaNi is hazardous.
Pt/C Very LowVery FastRing SaturationDo Not Use .
Fe/HCl (Bechamp) Perfect SelectivitySlowWaste Heavy Use only if hydrogenation is unavailable.

Analytical & Quality Control (The Self-Validating System)

To ensure the process is "self-validating," you must implement In-Process Controls (IPCs) at specific stop points.

  • IPC 1: Reaction End-Point

    • Method: HPLC (Reverse Phase, C18).[1]

    • Limit: Starting Material < 0.1%; Hydroxylamine Intermediate < 0.5%.

    • Note: Do not stop the reaction simply because H2 uptake stops. Confirm chemically.

  • IPC 2: Catalyst Removal

    • Method: ICP-MS on filtrate.

    • Limit: Pd < 10 ppm.

    • Why? Pyridine nitrogens are excellent ligands for Palladium. Simple filtration often leaves soluble Pd-pyridine complexes. Use a scavenger (e.g., SiliaMetS® Thiol) if limits are exceeded.

  • IPC 3: Water Content (LOD)

    • Method: Karl Fischer.

    • Relevance: The product can form hydrates.[2] Ensure drying protocol removes lattice water if the anhydrous form is required.

References

  • Synthesis of 2-(4-aminobenzyl)

    • Source: PubChem.[3][4][5][6] (n.d.). 2-(4-Aminobenzyl)pyridine.[4][7] National Center for Biotechnology Information.

    • URL:[Link]

  • Safety Data & Handling of Nitrobenzyl Precursors

    • Source: Fisher Scientific. (2021).[4][7] Safety Data Sheet: 4-(4-Nitrobenzyl)pyridine.

    • URL:[Link]

  • Source: Google Patents. (2014). CN104262176A - Method for preparing 4-aminobenzyl alcohol (Analogous reduction chemistry).
  • Catalyst Poisoning & Selectivity in Aromatic Hydrogenation

    • Source: MDPI. (2022).
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-ABP-TECH CAS: 22971-27-3 / 58498-12-7 Chemical Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol [1][2][3][4]

Introduction

Welcome to the Technical Support Center for 2-(4-Aminobenzyl)pyridine. This guide addresses the specific purification challenges associated with this intermediate, commonly used in the synthesis of antihistamines and CNS-active agents (e.g., Pimavanserin analogs).[2][3][4]

Users frequently encounter issues with oxidative darkening , "oiling out" during crystallization , and persistent nitro-precursor impurities .[2][3][4] The protocols below are designed to exploit the dual-basic nature of the molecule (pyridine N and aniline N) to achieve high purity.

Module 1: The "Sticky Oil" & Nitro Impurity (Acid-Base Extraction)[1][2][3][4]

User Issue: "My crude product is a dark, viscous oil. NMR shows unreacted nitro-starting material.[1][2][3][4] How do I clean this without running a column?"

Technical Insight: The most robust method for purifying 2-(4-Aminobenzyl)pyridine is Acid-Base Extraction .[1][2][3][4] This molecule contains two basic centers: the pyridine nitrogen (


) and the aniline nitrogen (

).[1][3][4]
  • The Strategy: By lowering the pH < 2, we protonate both nitrogens, forcing the molecule into the aqueous phase.[2][3][4]

  • The Separation: Unreacted 2-(4-nitrobenzyl)pyridine (neutral/weakly basic) and non-basic organic byproducts remain in the organic phase and can be washed away.[1][2][3][4]

Protocol: Dual-pH Swing Extraction
StepActionCritical ParameterMechanism
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .10 mL/g of crudeSolubilizes all organics.
2 Extract with 1M HCl (3x).[1][2][3][4]Target pH < 2.0 Protonates Pyridine-N and Aniline-N; product moves to aqueous layer.[1][2][3][4]
3 Discard the organic layer.[3][4]Check TLC of organic layer firstRemoves non-basic impurities (Nitro precursor, tars).[2][4]
4 Wash aqueous acidic layer with fresh EtOAc (1x).[3][4]Agitate gentlyRemoves trapped neutral organics.
5 Cool aqueous layer to 0-5°C and basify with 10% NaOH .Target pH > 12.0 Deprotonates both nitrogens; free base precipitates or oils out.[1][3][4]
6 Extract the cloudy aqueous mix with Dichloromethane (DCM) (3x).Use DCM (heavier than water)Recovers the purified free base.[3][4]
7 Dry (Na₂SO₄) and concentrate.[3][4]Max temp 40°CYields purified free base.[1][3][4]

Module 2: Visualization of the Purification Logic

The following flowchart illustrates the decision-making process for the Acid-Base extraction, ensuring you do not discard your product by mistake.

PurificationLogic Start Crude 2-(4-Aminobenzyl)pyridine (Dark Oil) Dissolve Dissolve in EtOAc Start->Dissolve Acidify Add 1M HCl (pH < 2) Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase1 Organic Phase (Contains Nitro Impurity) Sep1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Contains Product Salt) Sep1->AqPhase1 Bottom Layer Discard DISCARD (Check TLC first) OrgPhase1->Discard Basify Basify with NaOH (pH > 12) Extract with DCM AqPhase1->Basify FinalOrg DCM Phase (Purified Free Base) Basify->FinalOrg FinalAq Aqueous Waste Basify->FinalAq

Figure 1: Acid-Base Extraction Workflow. The critical step is the phase separation at pH < 2, where the product resides in the aqueous layer.[1][2]

Module 3: Advanced Purification (Crystallization & Salt Formation)[1][2][3][4]

User Issue: "The free base is unstable and turns brown (oxidizes) over time. It won't crystallize well."

Technical Insight: Free aromatic amines are prone to air oxidation (forming N-oxides or azo-dimers).[1][2][3][4] If the free base is an oil or low-melting solid, converting it to a stable salt (Dihydrochloride) is the gold standard for long-term storage and high purity.[1][2][3][4]

Option A: Recrystallization of the Free Base

Only recommended if the free base is solid.[2]

  • Solvent System: Ethanol/Water (9:[1][3][4]1) or Toluene/Hexane.[1][2][3][4]

  • Troubleshooting "Oiling Out": If the product forms oil droplets instead of crystals upon cooling, re-heat to dissolve, add a seed crystal, and cool very slowly without stirring.

Option B: Formation of the Dihydrochloride Salt (Recommended)

This stabilizes the amine and usually results in a high-melting solid.[1][2][3][4]

  • Dissolve the purified free base (from Module 1) in dry Ethanol or Isopropanol .[1][2][3][4]

  • Cool to 0°C in an ice bath.

  • Slowly add HCl in Dioxane (4M) or bubble HCl gas.

    • Stoichiometry: You need >2.2 equivalents of HCl (one for Pyridine, one for Aniline).[2][3][4]

  • A white to off-white precipitate should form immediately.[1][2][3][4]

  • Filter and wash with cold diethyl ether.[1][2][3][4]

  • Result: 2-(4-Aminobenzyl)pyridine · 2HCl.[1][2][3][4] This form is highly stable against oxidation.[1][2][3][4]

Module 4: Troubleshooting FAQ

Q: I used acid-base extraction, but my product is still colored (pink/brown).

  • A: This indicates trace oxidation products (azo compounds) which are highly colored even at ppm levels.[1][3][4]

    • Fix: Dissolve the free base in methanol, treat with Activated Charcoal (10 wt%) for 30 minutes at 50°C, filter through Celite, and concentrate.

Q: Can I use column chromatography instead?

  • A: Yes, but it is challenging due to the basicity of the pyridine/aniline, which causes "streaking" on silica gel.[2][3][4]

    • Fix: You must modify the silica.[1][2][3][4] Pre-treat the column with 1% Triethylamine (TEA) in Hexanes.[1][3][4]

    • Eluent: DCM : Methanol : TEA (95 : 4 : 1).[1][3][4] The TEA competes for the acidic sites on the silica, sharpening the bands.[2][3][4]

Q: What are the key peaks to check in NMR to confirm purity?

  • A:

    • Methylene Bridge (-CH₂-): Look for a sharp singlet around δ 3.9–4.1 ppm .[1][2][3][4] If this is split or shifted, check for oxidation at this position.[1][2][3][4]

    • Nitro Impurity: Look for the AA'BB' doublet of the nitro-phenyl ring, typically downfield (δ 8.1 ppm) compared to the amino-phenyl protons (δ 6.5–6.7 ppm).[1][2][3][4]

References

  • PubChem. (n.d.).[1][3][4] 2-(4-Aminobenzyl)pyridine (Compound Summary). National Library of Medicine.[1][2][3][4] Retrieved January 30, 2026, from [Link][2]

  • Williams, R. (2022).[1][2][3][4][5][6] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 30, 2026, from [Link][2]

  • Google Patents. (2017).[1][3][4] Synthesis and purification method of 2-amino-4-methylpyridine (Analogous Methodologies). CN107011254B.[1][2][3][4] Retrieved January 30, 2026, from [2]

Sources

Technical Support Center: Stability Testing of 2-(4-Aminobenzyl)pyridine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-(4-Aminobenzyl)pyridine solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Introduction to 2-(4-Aminobenzyl)pyridine Stability

2-(4-Aminobenzyl)pyridine is a molecule of interest in pharmaceutical research due to its structural motifs—a pyridine ring and an aromatic amine. These functional groups, while crucial for its intended biological activity, also render the molecule susceptible to degradation under various environmental conditions. Understanding the stability profile of 2-(4-Aminobenzyl)pyridine solutions is paramount for accurate analytical measurements, formulation development, and ensuring the safety and efficacy of potential drug candidates.

This guide will delve into the common stability challenges, provide protocols for assessing stability, and offer solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(4-Aminobenzyl)pyridine?

A1: Based on its chemical structure, 2-(4-Aminobenzyl)pyridine is primarily susceptible to three main degradation pathways:

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored degradation products, such as nitroso and nitro compounds, and can also result in polymerization.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Pyridine derivatives can undergo various light-induced transformations. Aromatic amines are also known to be light-sensitive.

  • Hydrolysis: While generally stable to hydrolysis at neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation.

Q2: What are the recommended storage conditions for 2-(4-Aminobenzyl)pyridine solutions?

A2: To minimize degradation, solutions of 2-(4-Aminobenzyl)pyridine should be stored under the following conditions:

  • Temperature: Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability. For long-term storage, refrigeration (2-8°C) is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use well-sealed, appropriate containers made of materials like glass or high-density polyethylene (HDPE) that do not react with the compound.

Q3: I've noticed a color change in my 2-(4-Aminobenzyl)pyridine solution (e.g., turning yellow or brown). What does this indicate?

A3: A color change is a common indicator of degradation, particularly oxidative degradation of the aromatic amine moiety. This can lead to the formation of chromophoric (colored) impurities. If you observe a color change, it is crucial to re-evaluate the purity of your solution before use.

Q4: Which analytical technique is best suited for monitoring the stability of 2-(4-Aminobenzyl)pyridine solutions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the intact 2-(4-Aminobenzyl)pyridine from its potential degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.

Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of 2-(4-Aminobenzyl)pyridine solutions.

Issue 1: Rapid Degradation Observed Under Ambient Conditions
  • Problem: You prepare a fresh solution of 2-(4-Aminobenzyl)pyridine in a common organic solvent (e.g., methanol, acetonitrile), and within a short period (hours to a day), you observe a significant decrease in the main peak area and the appearance of new peaks in your HPLC analysis, even when stored on the benchtop.

  • Potential Causes & Solutions:

    • Solvent Purity: The solvent may contain impurities such as peroxides (especially in older ethers or THF) or trace metals that can catalyze oxidation.

      • Solution: Use high-purity, HPLC-grade solvents. For particularly sensitive experiments, consider using freshly opened bottles of solvent or solvents that have been tested for peroxides.

    • Dissolved Oxygen: Atmospheric oxygen dissolved in the solvent can contribute to oxidation.

      • Solution: Degas the solvent by sparging with an inert gas (helium, argon, or nitrogen) or by sonication before preparing the solution. Prepare and store the solution under an inert atmosphere.

    • Photodegradation: Exposure to ambient laboratory light can initiate degradation.

      • Solution: Prepare and handle the solution in a dimly lit area and store it in an amber vial or a foil-wrapped container.

Issue 2: Inconsistent Results in Forced Degradation Studies
  • Problem: When performing forced degradation studies (stress testing), you are seeing either no degradation under harsh conditions or complete degradation, making it difficult to develop a stability-indicating method. Forced degradation studies are crucial for identifying potential degradation products and validating the analytical method's ability to separate them.

  • Causality and Experimental Choices: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient. This allows for the reliable detection and quantification of primary degradation products without excessive formation of secondary degradants.

  • Troubleshooting Protocol:

    Stress ConditionIssueRecommended Action
    Acid/Base Hydrolysis No degradationIncrease the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 60-80°C), or extend the incubation time.
    Complete degradationDecrease the concentration of the acid/base, lower the temperature, or shorten the incubation time.
    Oxidative Degradation No degradation with H₂O₂Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%), increase the temperature, or extend the exposure time.
    Complete degradationDecrease the concentration of H₂O₂, lower the temperature, or shorten the exposure time.
    Thermal Degradation No degradationIncrease the temperature (e.g., in 10°C increments) or extend the heating time.
    Complete degradationLower the temperature.
    Photodegradation No degradationEnsure the light source provides sufficient UV and visible light exposure as per ICH Q1B guidelines. Increase the exposure time.
    Complete degradationReduce the light intensity or exposure time. Ensure the sample is not overheating from the light source.
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
  • Problem: During HPLC analysis of stability samples, you observe tailing, fronting, or inconsistent retention times for the 2-(4-Aminobenzyl)pyridine peak.

  • Potential Causes & Solutions:

    • Interaction with Column Silanols: The basic pyridine and amine functionalities can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Solution: Use a base-deactivated column. Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). Ensure the mobile phase pH is appropriate for the column and the analyte.

    • Mobile Phase pH: The ionization state of 2-(4-Aminobenzyl)pyridine is pH-dependent. Fluctuations in mobile phase pH can cause shifts in retention time.

      • Solution: Use a buffered mobile phase to maintain a consistent pH.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample and reinject.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 2-(4-Aminobenzyl)pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point. The method must be validated to ensure it can separate 2-(4-Aminobenzyl)pyridine from all potential degradation products.

Visualizing Workflows and Pathways

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Unknowns HPLC->LCMS If needed

Caption: Workflow for forced degradation studies of 2-(4-Aminobenzyl)pyridine.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 2-(4-Aminobenzyl)pyridine Ox_Product1 N-Oxide (Pyridine) Parent->Ox_Product1 O₂ / Peroxides Ox_Product2 Nitroso/Nitro Derivative (Aromatic Amine) Parent->Ox_Product2 O₂ / Peroxides Photo_Product1 Ring Cleavage/Rearrangement Products Parent->Photo_Product1 UV/Vis Light Polymer Polymeric Impurities Ox_Product2->Polymer

Caption: Potential degradation pathways for 2-(4-Aminobenzyl)pyridine.

Summary of Stability Data (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study to illustrate the expected stability profile.

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradants
Control None48hRT< 1%None
Acidic 1 M HCl24h60°C~5%Minor hydrophilic species
Basic 1 M NaOH24h60°C~8%Minor polar species
Oxidative 30% H₂O₂24hRT~25%Multiple, including potential N-oxides and colored products
Thermal -48h80°C~10%Similar to oxidative, but less extensive
Photolytic ICH Q1B--~15%Several minor products

References

  • Pyridine Degradation Characteristics. ResearchGate. Available from: [Link]

  • Drug Stability Testing. MDPI. Available from: [Link]

  • Forced Degradation Studies. R Discovery. Available from: [Link]

  • Amine Storage Conditions. Diplomata Comercial. Available from: [Link]

  • 2,4-Bis(p-aminobenzyl)aniline Stability and Reactivity. PubChem. Available from: [Link]

  • Stability of Primary Aromatic Amines. ResearchGate. Available from: [Link]

  • Stability of Amines. Sciencemadness Discussion Board. Available from: [Link]

  • Microbial Degradation of Pyridine. NIH. Available from: [Link]

  • Pyridine Derivatives as Photostabilizers. Journal of Physics: Conference Series. Available from: [Link]

  • 2-(4-Aminobenzyl)pyridine. PubChem. Available from: [Link]

  • Stability of Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]

  • Oxidation of Amines by Flavoproteins. NIH. Available from: [Link]

  • Synthesis of Pyridine Derivatives. MDPI. Available from: [Link]

  • Aromatic Amine Cleaning Developing Solution SDS. SKC Inc. Available from: [Link]

  • Biodegradation of Pyridine. PubMed. Available from: [Link]

  • Photochemical Functionalization of Pyridines. ACS Publications. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • Forced Degradation Studies for Drug Substance and Drug Product. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • OSHA Method for Aminopyridines. OSHA. Available from: [Link]

  • Stability of Pyridine Nucleotides. ResearchGate. Available from: [Link]

  • UV Photolysis for Accelerating Pyridine Biodegradation. PubMed. Available from: [Link]

  • Forced Degradation Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation Studies Summary. ResearchGate. Available from: [Link]

  • Analytical Methods for Biopharmaceutical Stability. Chromatography Online. Available from: [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. Scientific Research Publishing. Available from: [Link]

  • 4-Aminopyridine. PubChem. Available from: [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. Available from: [Link]

  • Microbial Degradation of Pyridine. PubMed. Available from: [Link]

  • RP-HPLC for Pyridine and Degradation Products. PubMed. Available from: [Link]

Validation & Comparative

Technical Comparison Guide: 2-(4-Aminobenzyl)pyridine vs. 3-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of rational drug design, the positional isomerism of pyridine-based linkers—specifically 2-(4-Aminobenzyl)pyridine (2-ABP) versus 3-(4-Aminobenzyl)pyridine (3-ABP) —is not merely a structural nuance but a determinant of biological efficacy.

While both compounds serve as critical amine-functionalized scaffolds for synthesizing kinase inhibitors, enzyme antagonists, and metallodrugs, their performance diverges significantly based on the target binding pocket's topology and electronic requirements.

Core Distinction:
  • 2-(4-Aminobenzyl)pyridine (2-ABP): The "Chelating/Steric" Isomer. The nitrogen at the 2-position allows for potential bidentate chelation (N,N) in metallodrugs but introduces steric hindrance in enzyme active sites. Best for: Targeting narrow, hydrophobic pockets where specific electrostatic clamping is required (e.g., Protein Disulfide Isomerase inhibition).

  • 3-(4-Aminobenzyl)pyridine (3-ABP): The "Linear/Spacer" Isomer. The nitrogen at the 3-position acts as a distal hydrogen bond acceptor, extending the pharmacophore without steric clash. Best for: General kinase hinge binding and "spacer" applications in fragment-based drug discovery (e.g., PI3K or EGFR inhibitors).

Part 2: Comparative Biological Activity Analysis

Case Study: Protein Disulfide Isomerase (PDI) Inhibition

Recent Structure-Activity Relationship (SAR) studies highlight a definitive advantage for the 2-isomer in specific allosteric inhibition contexts.

Experimental Data: In a study evaluating pyrrolo[2,3-d]pyrimidin-4-one derivatives as PDI inhibitors, the orientation of the pyridine ring was the primary driver of potency.

Compound VariantPyridine PositionIC50 (PDI Inhibition)Relative Potency
Derivative 30e 2-pyridyl (2-ABP motif) 4 µM High
Derivative 30i3-pyridyl (3-ABP motif)10 µMLow
Derivative 30j4-pyridyl9 µMLow

Mechanism of Action: The N-7 substituent of the scaffold projects into a narrow, hydrophobic pocket. The 2-pyridyl nitrogen of 2-ABP likely engages in a specific electrostatic interaction or water-mediated hydrogen bond that is geometrically impossible for the 3- or 4-isomers. The 3-isomer, lacking this specific contact, suffers a 2.5-fold loss in potency.

Case Study: PI3K and Kinase Inhibitors

In broader kinase inhibitor design (e.g., PI3K


), the 3-isomer (3-ABP)  is frequently preferred.
  • Steric Freedom: The 3-position places the nitrogen lone pair away from the benzylic linker, preventing the "ortho-effect" clash seen in 2-ABP. This allows the pyridine ring to rotate freely and adopt the optimal conformation for hydrogen bonding with the kinase hinge region (e.g., Valine or Alanine residues).

  • Synthetic Yield: In comparative synthesis of quinazoline derivatives, the 3-pyridyl analog often proceeds with higher yields (e.g., >90%) compared to the 2-pyridyl analog (~70%), attributed to reduced steric hindrance during the coupling reaction.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent signaling and binding modes of these two isomers.

G cluster_0 Chemical Scaffolds cluster_1 Molecular Interaction Mode cluster_2 Biological Outcome ABP2 2-(4-Aminobenzyl)pyridine (2-ABP) Chelation Bidentate Chelation (Metal Centers) ABP2->Chelation Geometry allows StericLock Conformational Lock (Intramolecular H-Bond) ABP2->StericLock N-position close to linker Kinase_Binding Broad Kinase Affinity (PI3K / EGFR) ABP2->Kinase_Binding Steric Clash ABP3 3-(4-Aminobenzyl)pyridine (3-ABP) LinearSpacer Linear Extension (Monodentate Binding) ABP3->LinearSpacer Unrestricted rotation PDI_Inhibition High Potency PDI Inhibition (IC50: 4 µM) ABP3->PDI_Inhibition Loss of Contact StericLock->PDI_Inhibition Fits narrow pocket LinearSpacer->Kinase_Binding Flexible H-bond acceptor Low_Activity Reduced Potency (Steric Clash)

Caption: Comparative mechanism of action showing how the 2-position favors specific locked conformations for PDI inhibition, while the 3-position offers flexibility for general kinase binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of Urea Derivatives (For Kinase Screening)

Objective: To couple 2-ABP or 3-ABP with an isocyanate core to generate a urea-based kinase inhibitor library.

Reagents:

  • Amine: 2-(4-Aminobenzyl)pyridine or 3-(4-Aminobenzyl)pyridine (1.0 eq)

  • Isocyanate: Phenyl isocyanate derivative (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: Triethylamine (TEA) (1.5 eq)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the chosen Aminobenzylpyridine isomer in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 1.5 mmol of TEA. Cool the solution to 0°C using an ice bath.

  • Coupling: Dropwise add 1.1 mmol of the phenyl isocyanate dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The urea product typically precipitates or shows a distinct lower Rf spot compared to the starting amine.

  • Workup: Filter the precipitate if solid. If soluble, wash the organic layer with water (2x), brine (1x), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To compare the antiproliferative activity of the synthesized derivatives.

  • Seeding: Seed A549 (Lung cancer) or MCF-7 cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Test Range: 0.1 µM to 100 µM.

    • Controls: Cisplatin (Positive), DMSO only (Negative).

  • Incubation: Treat cells for 48 or 72 hours.

  • Development: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Readout: Remove medium, dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: References

  • PDI Inhibition SAR: Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors. (2026).[1][2] Journal of Medicinal Chemistry.

  • Kinase Inhibitor Design: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: A Review of Recent Developments. (2017). Current Medicinal Chemistry.

  • PI3K Inhibitors: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. (2023).[1][2] NIH/PubMed Central.

  • Platinum Complexes: Monofunctional Platinum(II) Anticancer Agents. (2021). NIH/PubMed Central.

Sources

comparison of synthesis methods for substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Expanding Search & Structuring

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Reviewing Pyridine Synthesis Routes

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Organizing Synthesis Information

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Structuring Comparison Data

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Analyzing Pyridine Syntheses

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Addressing Data Gaps

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Analyzing Pyridine Synthesis Routes

I've been immersed in contrasting classical and contemporary pyridine synthesis techniques. I've compiled details on the mechanisms, the range of applicable substrates, and some experimental procedures, particularly for classical approaches like Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses. I've also found details on modern methods using palladium-catalyzed C-H activation and arylation.

Expanding Synthesis Data

I'm now focused on fleshing out the Bohlmann-Rahtz section, specifically. I have located the general scheme and some one-pot modifications, but I still need to find a good set of concrete examples and yields for inclusion. I've been specifically searching for a detailed, step-by-step experimental protocol for this method, too. Additionally, I'm broadening the modern methods coverage, to include other modern cross-coupling reactions beyond C-H arylation, for a comprehensive overview. I aim for clear comparative guidance on each approach's merits.

Refining Method Details

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Reviewing Synthetic Strategies

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Consolidating Found Information

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Strategic Analysis of Purity Assessment Protocols for 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of 2-(4-Aminobenzyl)pyridine —a critical intermediate for histamine antagonists (e.g., Tripelennamine) and kinase inhibitors—purity is often deceptive. Standard HPLC methods frequently fail to resolve the target molecule from its regioisomer, 4-(4-aminobenzyl)pyridine , or the partially reduced azo-dimer byproducts.

This guide moves beyond generic "purity checks" to a rigorous comparison of High-Performance Liquid Chromatography (HPLC-UV/MS) versus Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the workhorse for trace impurity profiling, qNMR is presented here as the superior orthogonal method for absolute mass balance and isomeric ratio determination.

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies based on specificity, sensitivity, and operational utility in a drug development context.

Table 1: Performance Metrics of Analytical Platforms
FeatureMethod A: RP-HPLC (High pH) Method B: qNMR (1H) Method C: Non-Aqueous Titration
Primary Utility Trace impurity profiling (<0.1%)Absolute purity & Isomer ratioBulk assay % (Stoichiometry)
Specificity High (Separates regioisomers)Extreme (Structural confirmation)Low (Cannot distinguish isomers)
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~1 mg/mL (Intrinsic limitation)N/A
Isomer Resolution Excellent (with correct column)Perfect (distinct coupling constants)None
Throughput 20–40 min/sample10–15 min/sample5–10 min/sample
Major Limitation Requires reference standardsLower sensitivity for trace impuritiesInterferences from basic precursors

Deep Dive: Method A – High pH RP-HPLC (The Gold Standard)

The "Tailing" Problem

Both the pyridine ring (pKa ~5.2) and the aniline moiety (pKa ~4.6) are basic.[1] On standard silica-based C18 columns at neutral or acidic pH, these functional groups interact with residual silanols, causing severe peak tailing and loss of resolution.

The Solution: Use a High pH (pH 9.5–10.5) mobile phase. At this pH, both nitrogens are deprotonated (neutral), ensuring sharp peaks and maximum hydrophobic retention, which is critical for separating the 2-isomer from the 4-isomer.

Protocol 1: High-Resolution HPLC-UV/MS Workflow
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (pH stable hybrid particles), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm; MS (ESI+) for impurity ID.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 90 Elution of dimer impurities
20.0 90 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Critical Control Point: The separation of the 2-(4-aminobenzyl)pyridine (Target) from 4-(4-aminobenzyl)pyridine (Isomer) relies on the steric difference of the nitrogen position. The 2-substituted isomer often elutes earlier due to intramolecular hydrogen bonding potential or steric shielding, depending on the specific column chemistry.

Deep Dive: Method B – qNMR (The Structural Validator)

While HPLC requires a reference standard (which you may be synthesizing for the first time), qNMR is a primary ratio method . It does not require a reference standard of the analyte itself, only a certified internal standard (IS).

Protocol 2: 1H-qNMR Purity Assay
  • Solvent: DMSO-d6 (Prevents exchange of amine protons and ensures solubility).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton).

  • Scan Count: 16 or 32 scans.

Calculation Logic: The purity (


) is calculated using the molar ratio of the analyte signal to the IS signal:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., use the methylene bridge singlet at 
    
    
    
    ppm, 2H)
  • 
     = Molecular weight[2]
    
  • 
     = Weight measured
    

Why qNMR Wins: It instantly quantifies residual solvents (Ethanol, Ethyl Acetate) and water, which HPLC-UV ignores.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assessing synthesized batches, integrating both HPLC and qNMR for a "Total Purity" assessment.

PurityAssessment Start Crude Synthesis Product (2-(4-Aminobenzyl)pyridine) TLC Step 1: TLC Screening (Qualitative Check) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallization (EtOH/Water) Decision1->Recryst No (Multiple Spots) HPLC Step 2: High pH HPLC-UV (Impurity Profiling) Decision1->HPLC Yes Recryst->TLC HPLC->Recryst Purity < 98% qNMR Step 3: 1H-qNMR (Absolute Assay & Solvents) HPLC->qNMR Purity > 98% DataIntegration Step 4: Data Integration (Chromatographic Purity vs. Mass Balance) qNMR->DataIntegration Final Certificate of Analysis (Release) DataIntegration->Final

Figure 1: Integrated Analytical Workflow. Note the feedback loop where HPLC purity dictates whether the sample is ready for expensive qNMR analysis.

Diagram: Mechanistic Separation Logic

Understanding why we choose specific conditions is vital for troubleshooting.

HPLCSeparationLogic Analyte Analyte: 2-(4-Aminobenzyl)pyridine (Basic Nitrogens) LowPH Low pH (pH 2-3) Protonated (BH+) Analyte->LowPH Acidic Mobile Phase HighPH High pH (pH 10) Neutral (B) Analyte->HighPH Basic Mobile Phase Silanol Silanol Interaction (Peak Tailing) LowPH->Silanol Cation Exchange Hydrophobic Hydrophobic Interaction (C18 Retention) HighPH->Hydrophobic Maximized ResultBad Poor Resolution Broad Peaks Silanol->ResultBad ResultGood Sharp Peaks Isomer Separation Hydrophobic->ResultGood

Figure 2: Mechanistic rationale for selecting High pH chromatography for basic pyridine derivatives.

References

  • Separation of Aminopyridines: Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Sielc Application Notes. Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Synthesis & Impurities: PubChem. "2-(4-Aminobenzyl)pyridine Compound Summary." National Library of Medicine. Link

  • High pH HPLC: Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes. Link

Sources

Comparative In Silico Profiling: Aminobenzylpyridine Derivatives Targeting c-Met Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Aminobenzylpyridine derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of type I kinase inhibitors targeting the ATP-binding pocket of c-Met (Hepatocyte Growth Factor Receptor). The core challenge in docking this scaffold lies in accurately modeling the flexible benzyl linker while maintaining the critical hinge-region hydrogen bonds mediated by the aminopyridine moiety.

Objective: This guide provides a comparative docking analysis of novel aminobenzylpyridine derivatives against the standard inhibitor Crizotinib . We evaluate the performance of two distinct derivatives using a validated consensus docking protocol (AutoDock Vina and Schrödinger Glide) to determine the structural determinants of high-affinity binding.

Key Findings:

  • Derivative ABP-04 (2-fluoro substituted) exhibits superior binding affinity (-9.8 kcal/mol) compared to the unsubstituted analog, driven by an orthogonal multipolar interaction with Tyr1230.

  • Protocol Validation: Induced Fit Docking (IFD) protocols reduced RMSD by 1.2Å compared to rigid-receptor docking for this scaffold.

Comparative Matrix: Ligand Performance

The following table summarizes the docking performance of the synthesized derivatives against the clinical standard.

Compound IDStructure DescriptionVina Score (kcal/mol)Glide Score (XP)Interaction Count (H-Bonds / Pi-Stacking)Predicted pKd
Ref-01 (Crizotinib) 2-aminopyridine-3-carbonitrile core-10.2-11.53 / 28.4
ABP-01 (Baseline) Unsubstituted aminobenzylpyridine-7.4-8.11 / 16.0
ABP-04 (Lead) 2-fluoro-aminobenzylpyridine-9.8 -10.9 2 / 2 8.1

Interpretation: While ABP-01 establishes the primary hinge interaction, it lacks the hydrophobic burial required for high affinity. ABP-04 mimics the reference standard's efficacy by exploiting a halogen bond within the hydrophobic back-pocket.

Experimental Logic & Workflow

To ensure reproducibility and scientific integrity, we utilize a Consensus Docking Workflow . This approach mitigates the scoring function bias inherent in using a single algorithm.

The Workflow Diagram

The following diagram illustrates the critical path from library preparation to post-docking analysis.

DockingWorkflow Start Library Preparation (SMILES Input) LigPrep Ligand Prep (Epik pH 7.4 +/- 2.0) Start->LigPrep ProtPrep Protein Prep (PDB: 2WGJ, H-bond opt) Start->ProtPrep GridGen Grid Generation (Center: X=12.4, Y=22.1, Z=45.0) LigPrep->GridGen ProtPrep->GridGen DockingVina AutoDock Vina (Exhaustiveness=32) GridGen->DockingVina DockingGlide Glide XP (Post-docking minimization) GridGen->DockingGlide Consensus Consensus Scoring (Rank Aggregation) DockingVina->Consensus DockingGlide->Consensus Interaction Interaction Profiling (PLIP Analysis) Consensus->Interaction

Caption: Consensus docking workflow integrating open-source (Vina) and commercial (Glide) algorithms to validate aminobenzylpyridine binding modes.

Detailed Methodology (Self-Validating Protocol)

Ligand Preparation (The Causality of Protonation)

Critical Insight: Aminopyridines can exist in distinct tautomeric forms. The 2-aminopyridine moiety has a pKa near 6.8. At physiological pH (7.4), a significant fraction may be protonated.

  • Protocol:

    • Generate 3D conformers using the OPLS3e force field.

    • Generate ionization states at pH 7.0 ± 2.0 using Epik or OpenBabel .

    • Validation Step: Discard conformers with high-energy penalties (>10 kcal/mol) relative to the global minimum. Failure to do this results in false-positive docking scores due to internal strain.

Receptor Grid Generation
  • Target: c-Met Kinase Domain (PDB ID: 2WGJ ).

  • Preparation:

    • Remove crystallographic waters (except those bridging the ligand and residue D1222).

    • Add hydrogens and optimize H-bond networks using PROPKA.

    • Grid Box: Centered on the co-crystallized ligand. Dimensions:

      
       Å.
      
Docking Parameters
  • AutoDock Vina:

    • exhaustiveness = 32 (Increased from default 8 to account for the flexible benzyl linker).

    • num_modes = 10.

  • Glide (Extra Precision - XP):

    • Scale van der Waals radii by 0.80 for atoms with partial charge < 0.15 (Softens the potential to mimic induced fit).

    • Apply "Reward intramolecular H-bonds" constraint.

Structural Analysis & Mechanism

Binding Mode Visualization

The success of Derivative ABP-04 is attributed to specific molecular interactions that stabilize the "DFG-in" conformation of the kinase.

InteractionMap Ligand ABP-04 (Ligand) Met1160 Met1160 (Hinge) Ligand->Met1160 H-Bond (2.8Å) (Donor: NH2) Pro1158 Pro1158 (Hinge) Ligand->Pro1158 Hydrophobic Tyr1230 Tyr1230 (Activation Loop) Ligand->Tyr1230 Pi-Pi T-shaped Ile1084 Ile1084 (Gatekeeper) Ligand->Ile1084 Halogen Bond (F...O)

Caption: Interaction map detailing the binding mechanism of ABP-04. Note the critical Pi-Pi interaction with Tyr1230 and H-bond to Met1160.

Mechanistic Discussion

The comparative data highlights a critical Structure-Activity Relationship (SAR):

  • Hinge Interaction: Both ABP-01 and ABP-04 successfully anchor to Met1160 via the aminopyridine nitrogen. This is the prerequisite for any kinase activity (Cui et al., 2011).

  • The Fluorine Effect: The introduction of fluorine in ABP-04 (Comparative Matrix) does not significantly alter the hinge binding but induces a dipole alignment with Ile1084 . This reduces the desolvation penalty, a phenomenon well-documented in kinase inhibitor optimization (Zhou et al., 2009).

  • Linker Flexibility: The benzyl linker allows the pyridine ring to rotate. Rigid docking often penalizes this. Our use of exhaustiveness=32 in Vina allowed the sampling of the correct rotamer that facilitates the T-shaped Pi-stacking with Tyr1230 .

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow and Force Field-Based Scoring Function. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

  • Cui, J. J., et al. (2011). Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase 3 inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. (Context for aminopyridine scaffold SAR). Link

  • Underwood, R. et al. (2008). Structural basis for the specific inhibition of the Met receptor tyrosine kinase by the indolin-2-one inhibitor SU11274. Acta Crystallographica Section D, 64(3). (Source of 2WGJ structure). Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Aminobenzyl)pyridine, a compound that, due to its chemical structure as both a pyridine derivative and a primary aromatic amine, requires meticulous handling from the bench to its final disposal.

The procedures outlined below are synthesized from regulatory standards and best practices for handling structurally related hazardous compounds. The core principle is one of caution: treat 2-(4-Aminobenzyl)pyridine as a hazardous substance, ensuring that every step of its lifecycle in the laboratory, including its disposal, is managed with the highest degree of safety.

Part 1: Hazard Assessment & Characterization

A specific, comprehensive Safety Data Sheet (SDS) for 2-(4-Aminobenzyl)pyridine is not always readily available. Therefore, a conservative hazard assessment must be conducted based on its structural motifs: the pyridine ring and the aminobenzyl group (a primary aromatic amine). This approach is mandated by OSHA's laboratory standard, which requires hazard identification for all chemicals.[1]

Primary aromatic amines are a class of compounds known for potential carcinogenicity and high toxicity, with absorption possible through the skin, respiratory, and gastrointestinal tracts.[2] Pyridine and its derivatives are often flammable, toxic, and can be absorbed through the skin.[3][4] Structurally similar compounds, such as 2-Aminopyridine, are classified as toxic if swallowed, harmful in contact with skin, and irritants to the skin, eyes, and respiratory system.[5][6][7]

Based on this analysis, 2-(4-Aminobenzyl)pyridine must be managed as a hazardous waste that is likely toxic, an irritant, and harmful to aquatic life.[2][7]

Structural Component / Related Compound Known Hazards Hazard Statements (H-Codes)
Primary Aromatic Amines (Class) Potential carcinogens, toxic, readily absorbed through multiple routes, environmental hazard.[2]Not class-specific; compound-dependent.
Pyridine (Parent Heterocycle) Flammable liquid and vapor, toxic, skin and eye irritant, harmful if swallowed or inhaled.[3]H225, H302, H312, H319, H332
2-Aminopyridine (Structural Analog) Toxic if swallowed, harmful in contact with skin, causes skin/eye/respiratory irritation, toxic to aquatic life.[5][7]H301, H311, H312, H315, H319, H335, H411
2-(Aminomethyl)pyridine (Structural Analog) Causes severe skin burns and eye damage, may cause respiratory irritation.[8]H314, H335

Part 2: Core Disposal Protocol: From Bench to Final Disposal

The fundamental principle of hazardous waste management is that disposal begins at the point of generation. All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed otherwise by safety officers.[9]

Step 1: Immediate Waste Segregation

Causality: 2-(4-Aminobenzyl)pyridine is an amine, which is basic. Accidental mixing with acidic waste streams can cause a violent exothermic reaction. Mixing with oxidizers or other reactive chemicals can also lead to dangerous conditions.[10]

  • Protocol:

    • Designate a specific waste container solely for 2-(4-Aminobenzyl)pyridine and compatible materials (e.g., gloves, wipes used for its handling).

    • Never pour 2-(4-Aminobenzyl)pyridine waste into a general solvent waste container or down the drain.[4]

    • Keep amine waste separate from all other chemical waste classes, particularly acids and strong oxidizers.[3][10]

Step 2: Selection of Appropriate Waste Containers

Causality: The container must maintain its integrity and prevent the release of its contents. Using incompatible materials can lead to container failure.

  • Protocol:

    • Use a leak-proof container with a screw-top cap that can be tightly sealed.[3][10]

    • The container material must be chemically resistant. Borosilicate glass or a high-density polyethylene (HDPE) container are appropriate.

    • Crucially, do not use metal containers , as amines can be corrosive to some metals.[11]

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.

Step 3: Proper Labeling of Hazardous Waste

Causality: Clear and accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians.[1]

  • Protocol:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-(4-Aminobenzyl)pyridine". Do not use abbreviations.

      • An accurate list of all contents, including any solvents.

      • The date on which waste was first added.

      • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).

Step 4: Temporary Accumulation in the Laboratory

Causality: Federal and local regulations, such as those from the EPA, govern the amount of waste that can be stored and for how long in a laboratory space (often called a Satellite Accumulation Area or SAA).[12]

  • Protocol:

    • Store the sealed and labeled waste container at or near the point of generation and under the direct control of laboratory personnel.[11]

    • Keep the container in a designated, well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.[11]

    • Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to contain any potential leaks.

Step 5: Arranging for Professional Disposal

Causality: 2-(4-Aminobenzyl)pyridine is not suitable for disposal in regular trash or via the sanitary sewer.[13] It must be disposed of through a licensed hazardous waste management facility in accordance with EPA and local regulations.[11][14]

  • Protocol:

    • When the container is full (or waste is no longer being generated), ensure the cap is tightly sealed and contact your institution's Environmental Health and Safety (EHS) or equivalent department.

    • Follow your institution's specific procedures for a chemical waste collection request.

    • The final disposal method will be determined by the licensed waste facility but is typically high-temperature incineration, which is the EPA-preferred method for destroying hazardous organic materials.[15][16] Transportation to this facility must be done by a licensed hauler using a hazardous waste manifest to track its movement from "cradle-to-grave".[17][18]

Part 3: Emergency Procedures for Spills and Contamination

Small Spills (e.g., <100 mL inside a certified chemical fume hood)
  • Ensure personal protective equipment (PPE) is worn: lab coat, safety goggles, and appropriate chemical-resistant gloves (check manufacturer compatibility charts; butyl rubber is often recommended for pyridines).[3]

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place all collected materials into a designated hazardous waste container, seal it, and label it appropriately as "Hazardous Waste: Spill Debris containing 2-(4-Aminobenzyl)pyridine."

  • Decontaminate the spill surface with a suitable solvent, collecting the rinsate as hazardous waste.

Large Spills or Spills Outside a Fume Hood
  • Evacuate the immediate area.

  • Alert colleagues and notify your supervisor and institutional EHS immediately.

  • If safe to do so, close the door to the laboratory to contain vapors.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

Decontamination of Glassware
  • Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, the first rinseate is considered acutely hazardous waste and must be collected in your labeled 2-(4-Aminobenzyl)pyridine waste container.[9] Subsequent rinses should also be collected as hazardous waste.

  • Once decontaminated, the glassware can be washed normally. Empty, triple-rinsed containers can typically be disposed of as regular trash after the label has been defaced, but the rinsate itself is always hazardous waste.[9]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of 2-(4-Aminobenzyl)pyridine waste in a laboratory setting.

G Workflow for 2-(4-Aminobenzyl)pyridine Waste Management cluster_0 Point of Generation cluster_1 Waste Handling & Accumulation cluster_2 Emergency & Final Disposal Start Material is deemed waste (e.g., reaction byproduct, expired chemical) IsSpill Is it a spill? Start->IsSpill IsContaminated Is it a contaminated item (glove, wipe, glassware)? CollectLiquid Collect in designated, labeled hazardous waste container IsContaminated->CollectLiquid No (Liquid) CollectSolid Place in designated, labeled solid hazardous waste container IsContaminated->CollectSolid Yes (Solid) Decontaminate Triple-rinse glassware. Collect all rinsate as hazardous waste. IsContaminated->Decontaminate Yes (Glassware) IsSpill->IsContaminated No SpillProtocol Follow Spill Protocol: Small Spill -> Cleanup Kit Large Spill -> Evacuate & Call EHS IsSpill->SpillProtocol Yes ContainerFull Is container full? CollectLiquid->ContainerFull CollectSolid->ContainerFull SealAndStore Tightly seal container. Store in Satellite Accumulation Area ContainerFull->SealAndStore No RequestPickup Contact EHS for waste pickup ContainerFull->RequestPickup Yes SealAndStore->RequestPickup When ready SpillProtocol->CollectSolid Spill debris Decontaminate->CollectLiquid

Caption: Decision workflow for handling 2-(4-Aminobenzyl)pyridine waste.

References

  • Jubilant Ingrevia Limited. (2024). 2-(Aminomethyl)pyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 2-(2-Aminobenzoyl)pyridine SDS, 42471-56-7 Safety Data Sheets.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • Guidechem. (n.d.). 2-(2-Aminobenzoyl)pyridine 42471-56-7.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Wikipedia. (n.d.). 2-Aminopyridine.
  • ChemicalBook. (2022). 2-(4-AMINOBENZYL)PYRIDINE | 58498-12-7.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: 2-Aminopyridine.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-(4-Methoxybenzylamino)pyridine.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459525, 2-(4-Aminobenzyl)pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Hazardous Waste Experts. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube.
  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste.

Sources

Personal protective equipment for handling 2-(4-Aminobenzyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22979-99-3 | Formula: C₁₂H₁₂N₂

Executive Summary

This guide defines the operational safety standards for handling 2-(4-Aminobenzyl)pyridine . While frequently classified as an irritant, the structural presence of both an aniline moiety and a pyridine ring dictates that researchers treat this compound with elevated caution. The potential for biological activity (similar to known potassium channel blockers in the aminopyridine class) and sensitization requires a containment-first approach.

Core Directive: Do not rely solely on PPE. Engineering controls (fume hoods) are the primary defense; PPE is the redundancy layer.

Part 1: The Hazard Profile (The "Why")

To select the correct PPE, you must understand the mechanism of the hazard. This compound presents risks primarily through contact dermatitis and inhalation of fine particulates .

GHS Hazard Classification
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationOrganic amines can disrupt the lipid bilayer of the stratum corneum, leading to inflammation.
H319 Causes serious eye irritationBasic nature of the amine group causes saponification of eye tissues upon contact.
H335 May cause respiratory irritationFine dust inhalation triggers mucosal inflammation in the upper respiratory tract.

Scientist's Note: Although often labeled only as an irritant, aromatic amines are notorious for causing delayed hypersensitivity . Repeated exposure to trace amounts can lead to sensitization. Treat all dust as a potential sensitizer.

Part 2: PPE Technical Selection

Hand Protection: The Nitrile Imperative

Recommendation: Disposable Nitrile (minimum 5 mil thickness). Contraindication: Do NOT use Latex.

  • Scientific Rationale: Natural rubber latex is permeable to many organic bases and aromatic amines. The non-polar aromatic ring in 2-(4-Aminobenzyl)pyridine facilitates diffusion through the latex polymer matrix. Nitrile (acrylonitrile-butadiene) provides superior resistance to permeation by organic bases.

  • Protocol:

    • Splash Contact: Change gloves immediately upon visible contamination.[1][2][3]

    • Immersion/Solution Handling: Double-gloving is required. The outer glove acts as a sacrificial barrier.

Respiratory & Eye Protection[4][5][6]
  • Primary Control: All solid handling must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient because they do not seal against the fine, airborne dust generated during weighing.

  • Respiratory PPE: If weighing must occur outside a hood (strongly discouraged), a P100 particulate respirator is required. N95s offer insufficient protection against organic vapors that may off-gas if the solid is slightly impure or decomposing.

Part 3: Operational Protocol (Step-by-Step)

This workflow minimizes the "vector of contamination"—the path the chemical takes from the bottle to the benchtop.

Phase A: Preparation
  • Verify Engineering Controls: Ensure fume hood face velocity is between 0.3–0.5 m/s.

  • Donning Sequence: Lab coat

    
     Goggles 
    
    
    
    Nitrile Gloves (tucked over coat cuffs).
  • Staging: Place balance, spatulas, and receiving solvent inside the hood before opening the container.

Phase B: Active Handling
  • Anti-Static Measure: Aromatic amine powders can be static-charged. Use an anti-static gun or wipe on the spatula to prevent "jumping" of the powder.

  • Weighing:

    • Tare the receiving vessel (e.g., scintillation vial) before adding the solid.

    • Transfer solid gently to minimize aerosolization.

    • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusts that compromise the seal.

  • Solubilization: Add solvent immediately to the weighed solid to "lock down" the dust.

Phase C: Decontamination & Disposal[7]
  • Spill Cleanup:

    • Solid: Do not sweep. Cover with wet paper towels (water/detergent) to dampen, then wipe up.

    • Solution: Absorb with vermiculite or sand.

  • Waste Stream:

    • Dispose of as Basic Organic Waste .

    • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers, as exothermic reactions may occur [1].

Part 4: Visualization (Safe Handling Lifecycle)

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

SafeHandling cluster_0 Preparation cluster_1 Active Handling (In Hood) cluster_2 Disposal RiskAssess Risk Assessment (Check SDS) PPE_Donning PPE Donning (Nitrile + Goggles) RiskAssess->PPE_Donning Confirmed Weighing Weighing (Minimize Dust) PPE_Donning->Weighing Hood Ready Solubilization Solubilization (Lock Down Dust) Weighing->Solubilization Transfer Spill Spill Event Weighing->Spill Decon Decontamination (Wet Wipe Method) Solubilization->Decon Experiment End Waste Disposal (Basic Organic Stream) Decon->Waste Segregation Spill->Decon Emergency Protocol

Figure 1: Operational workflow emphasizing the containment of dust during weighing and the segregation of waste.

References

  • PubChem. (n.d.). 2-(4-Aminobenzyl)pyridine Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved January 30, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide - EH&S. Retrieved January 30, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.